MRS-2179
Description
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Properties
Molecular Formula |
C11H15N5O9P2-2 |
|---|---|
Molecular Weight |
423.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O9P2/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22)/p-2/t6-,7+,8+/m0/s1 |
InChI Key |
CCPLITQNIFLYQB-XLPZGREQSA-L |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of MRS-2179: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MRS-2179, a selective and competitive antagonist of the P2Y1 purinergic receptor. This document delves into the quantitative pharmacology, detailed experimental protocols for its characterization, and the underlying signaling pathways, offering a critical resource for researchers in purinergic signaling and drug development.
Introduction: The Role of this compound in Purinergic Signaling
This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] The P2Y1 receptor plays a pivotal role in various physiological processes, most notably in platelet aggregation, making it a significant target for the development of novel antithrombotic therapies.[2] By competitively blocking the binding of ADP to the P2Y1 receptor, this compound effectively inhibits the initiation of platelet shape change and aggregation.
Quantitative Pharmacology of P2Y1 Receptor Antagonists
The affinity and potency of this compound and other key P2Y1 receptor antagonists have been extensively characterized through various in vitro assays. The following table summarizes critical quantitative data, offering a comparative perspective on their pharmacological profiles.
| Antagonist | Receptor Target | Assay Type | Parameter | Value (nM) | Reference(s) |
| This compound | Human P2Y1 | Radioligand Binding | Ki | 84 | [3][4] |
| Turkey P2Y1 | Functional Assay | KB | 100 | [5] | |
| Human P2Y1 | Functional Assay | KB | 177 | [6] | |
| MRS2500 | Human P2Y1 | Radioligand Binding | Ki | 0.78 | [7] |
| Human Platelets | Platelet Aggregation | IC50 | 0.95 | [7] | |
| MRS2279 | Human P2Y1 | Radioligand Binding | Ki | 2.5 | [8][9][10] |
| Human Platelets | Platelet Aggregation | pKB | 8.05 | [8][9][10] | |
| BPTU | Human P2Y1 | Radioligand Binding | Ki | 6 | [11] |
| Human Platelet-Rich Plasma | Platelet Aggregation | IC50 | 2100 | [11] | |
| A3P5PS | Human P2Y1 | Functional Assay | pKB | 6.46 | [12] |
Note: Ki (inhibition constant) and KB (equilibrium dissociation constant for a competitive antagonist) are measures of binding affinity. IC50 is the concentration of an inhibitor where the response is reduced by half. pKB is the negative logarithm of the KB.
Signaling Pathways of the P2Y1 Receptor and this compound Antagonism
The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[1][13] Upon activation by its endogenous ligand, ADP, a signaling cascade is initiated, leading to significant physiological responses. This compound exerts its effect by competitively inhibiting the initial step of this cascade.
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade and the inhibitory action of this compound.
Principle of Competitive Antagonism
This compound functions as a competitive antagonist, meaning it reversibly binds to the same active site on the P2Y1 receptor as the endogenous agonist, ADP. This competition is concentration-dependent.
Caption: Competitive antagonism at the P2Y1 receptor by this compound.
Experimental Protocols for Characterizing this compound
Detailed and standardized experimental protocols are crucial for the accurate characterization of P2Y1 receptor antagonists like this compound.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood
-
3.2% Sodium citrate (anticoagulant)
-
Adenosine diphosphate (ADP)
-
This compound
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer with cuvettes and stir bars
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Plot the concentration of this compound against the percentage of inhibition of aggregation to calculate the IC50 value.
-
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the P2Y1 receptor by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Cell membranes expressing the P2Y1 receptor (e.g., from Sf9 cells)
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279)
-
This compound
-
Binding buffer (e.g., 20 mM Tris, 145 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled P2Y1 antagonist.
-
Total binding is measured in the absence of any competing ligand.
-
-
Incubation:
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the concentration of this compound against the specific binding of the radioligand to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2Y1 agonist.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
P2Y1 agonist (e.g., ADP or 2-MeSADP)
-
This compound
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add various concentrations of this compound to the wells and incubate for a short period.
-
Add the P2Y1 agonist to stimulate the cells.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Plot the concentration of this compound against the inhibition of the agonist-induced calcium response to determine the IC50 value.
-
Experimental and Logical Workflows
Visualizing the workflows of key experiments and the logical relationships in the mechanism of action provides a clearer understanding for researchers.
Experimental Workflow for P2Y1 Antagonist Characterization
Caption: General experimental workflow for characterizing a P2Y1 receptor antagonist.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its mechanism of action, centered on the direct blockade of ADP binding and subsequent inhibition of the Gq/11-PLC signaling pathway, is well-established. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound as a pharmacological tool and as a benchmark for the development of new antithrombotic agents targeting the P2Y1 receptor. The continued investigation into the nuances of P2Y1 receptor pharmacology will undoubtedly pave the way for novel therapeutic strategies in cardiovascular medicine and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. rndsystems.com [rndsystems.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Identification of competitive antagonists of the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Role of MRS-2179 in Purinergic Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth examination of MRS-2179, a key pharmacological tool used to investigate purinergic signaling. It details its mechanism of action, quantitative pharmacology, and its effects on intracellular signaling pathways, supplemented with detailed experimental protocols and visualizations.
Introduction to Purinergic Signaling and the P2Y1 Receptor
Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[1][2] These molecules are released from cells under various physiological and pathological conditions and act on specific purinergic receptors to regulate a wide array of cellular functions, including neurotransmission, inflammation, platelet aggregation, and cell proliferation.[2][3][4]
The purinergic receptors are broadly divided into two families: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP and ADP). The P2 family is further subdivided into P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors, GPCRs).[4][5]
The P2Y1 receptor is a prominent member of the P2Y family, a GPCR that is preferentially activated by ADP.[6][7] Upon activation, the P2Y1 receptor primarily couples to the Gq/11 family of G proteins.[8] This coupling initiates a critical signaling cascade by activating phospholipase C (PLC), which leads to the generation of two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[6] This signaling pathway is fundamental to processes such as ADP-induced platelet shape change and aggregation.[9]
This compound: A Selective P2Y1 Receptor Antagonist
This compound (N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a potent, selective, and competitive antagonist of the P2Y1 receptor.[10][11][12] Its development has provided researchers with a crucial chemical tool to specifically block the P2Y1 receptor, allowing for the precise dissection of its role in complex biological systems. By inhibiting the binding of the endogenous agonist ADP, this compound effectively blocks the initiation of the P2Y1-mediated signaling cascade.[7] This has made it invaluable in studies of thrombosis, neurotransmission, and inflammation.[13][14]
Mechanism of Action
This compound functions as a competitive antagonist, meaning it binds to the same site on the P2Y1 receptor as the agonist ADP but does not activate the receptor.[10][11][12] This reversible binding prevents ADP from accessing the receptor, thereby inhibiting downstream signaling.[7] Studies have also suggested that this compound can act as an inverse agonist, reducing the basal or constitutive activity of the P2Y1 receptor in the absence of an agonist.[9]
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 7. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRS 2179 tetrasodium salt | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]
- 11. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS-2179: A Technical Guide to a Selective P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MRS-2179, a selective and competitive antagonist of the P2Y1 purinergic receptor. This document details the compound's chemical properties, mechanism of action, and pharmacological profile. Furthermore, it offers detailed experimental protocols for the characterization of this compound and related compounds, and elucidates the P2Y1 receptor signaling pathway.
Introduction to this compound and the P2Y1 Receptor
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, most notably in ADP-induced platelet aggregation.[1] Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that is crucial for hemostasis and thrombosis. Consequently, the P2Y1 receptor has emerged as a significant target for the development of novel anti-thrombotic agents.[2][3]
This compound, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, is a potent and selective competitive antagonist of the P2Y1 receptor.[4] Its ability to specifically block the effects of ADP at this receptor makes it an invaluable tool for studying P2Y1-mediated signaling and a promising lead compound for therapeutic development.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt[4] |
| Molecular Formula | C11H13N5O9P2Na4[5] |
| Molecular Weight | 513.16 g/mol [5] |
| CAS Number | 1454889-37-2[5] |
| Purity | ≥98% (HPLC)[4] |
| Solubility | Soluble in water to 50 mM[5] |
| Storage | Store at -20°C[5] |
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound and other relevant P2Y1 receptor antagonists, providing a comparative view of their pharmacological profiles.
| Compound | Receptor Target | Assay Type | Parameter | Value | Reference |
| This compound | Human P2Y1 | Radioligand Binding | Kᵢ | 84 nM | [6] |
| This compound | Turkey P2Y1 | Functional Assay | Kₑ | 100 nM | [4] |
| This compound | Turkey P2Y1 | Functional Assay | pA₂ | 6.99 | [7] |
| MRS-2500 | Human P2Y1 | Radioligand Binding | Kᵢ | 0.78 nM | |
| A3P5P | Turkey P2Y1 | Inositol Phosphate Accumulation | pKₑ | 6.46 |
Note: Kᵢ (inhibitor constant) represents the binding affinity of the antagonist to the receptor. Kₑ (equilibrium dissociation constant) and pA₂ are measures of antagonist potency derived from functional assays. IC₅₀ values, the concentration of an inhibitor required to reduce a response by 50%, are dependent on experimental conditions, whereas Kᵢ is a more absolute measure of affinity.[8]
Selectivity Profile of this compound
This compound exhibits high selectivity for the P2Y1 receptor over other P2 and P2X receptor subtypes.
| Receptor Subtype | IC₅₀ (μM) |
| P2X1 | 1.15[4] |
| P2X3 | 12.9[4] |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity[4] |
Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at the P2Y1 receptor.[4] This means that it binds to the same site on the receptor as the endogenous agonist, ADP, but does not activate the receptor. By occupying the binding site, this compound prevents ADP from binding and initiating the downstream signaling cascade. This competitive interaction can be overcome by increasing the concentration of the agonist.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[3] Upon activation by ADP, the following signaling cascade is initiated:
-
G Protein Activation: The activated P2Y1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates PKC.
-
Cellular Response: These signaling events culminate in various cellular responses, including platelet shape change and aggregation.[9][10]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key in vitro assays.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).
-
Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500).
-
Unlabeled test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice.
-
Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, add the membrane suspension, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled P2Y1 antagonist.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of the test compound from the concentration-response curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
Test antagonist (e.g., this compound).
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
Prepare serial dilutions of the test antagonist in the assay buffer.
-
Establish a baseline fluorescence reading in the plate reader.
-
Add the antagonist solutions to the cells and incubate for a specified period.
-
Add a fixed concentration of the P2Y1 agonist to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
The potency of the antagonist (IC₅₀) is determined by its ability to inhibit the agonist-induced calcium mobilization.
Platelet Aggregation Assay
This assay directly measures the functional consequence of P2Y1 receptor antagonism on its primary physiological function.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) or washed platelets.
-
P2Y1 receptor agonist (ADP).
-
Test antagonist (this compound).
-
Saline or appropriate buffer.
-
Aggregometer.
Procedure:
-
Prepare suspensions of PRP or washed platelets.
-
Pre-incubate the platelet suspension with various concentrations of the test antagonist or vehicle control at 37°C in the aggregometer cuvette with stirring.
-
After the pre-incubation period, add a fixed concentration of ADP to induce platelet aggregation.
-
Monitor the change in light transmittance through the platelet suspension over time. An increase in light transmittance indicates platelet aggregation.
-
The inhibitory effect of the antagonist is quantified by the reduction in the extent of ADP-induced aggregation. The IC₅₀ value is determined from the concentration-response curve.
Visualizing Experimental and Logical Frameworks
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its specific mechanism of action and favorable pharmacological profile make it an indispensable research tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of this compound and other P2Y1 antagonists, facilitating further research and development in the field of purinergic signaling and antithrombotic therapies.
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. m.youtube.com [m.youtube.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology and Toxicology Profile of MRS-2179
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological and toxicological properties of MRS-2179, a selective and competitive antagonist of the P2Y1 purinergic receptor. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential and safety profile of this compound.
Core Pharmacology
This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] The P2Y1 receptor plays a pivotal role in various physiological processes, most notably in the initial stages of platelet aggregation, making it a key target for the development of novel anti-thrombotic agents.[2][3]
Mechanism of Action
This compound acts as a competitive antagonist at the P2Y1 receptor.[4][5] Upon binding, it blocks the receptor, preventing its activation by the endogenous ligand ADP. This inhibition of the P2Y1 receptor disrupts the downstream signaling cascade that leads to platelet shape change and aggregation.[3] Specifically, P2Y1 receptor activation is coupled to the Gq/11 G-protein pathway, which stimulates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both of these events are crucial for the initial phase of platelet activation. By blocking the P2Y1 receptor, this compound effectively inhibits this entire signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, potency, and selectivity.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Species/System | Value | Reference(s) |
| KB | Turkey P2Y1 Receptor | 100 nM | [4][5] |
| KB | Turkey P2Y1 Receptor | 102 nM | [6] |
| Ki | Human P2Y1 Receptor | 100 nM | |
| IC50 (vs. 2-MeSADP) | Turkey Erythrocyte Membranes (PLC activity) | 331 nM | [7] |
Table 2: Selectivity Profile of this compound
| Receptor | IC50 (μM) | Reference(s) |
| P2X1 | 1.15 | [4][5] |
| P2X3 | 12.9 | [4][5] |
| P2X2 | > 10 | [7] |
| P2X4 | > 10 | [7] |
| P2Y2 | > 10 | [7] |
| P2Y4 | > 10 | [7] |
| P2Y6 | > 10 | [7] |
| P2Y12 | > 10 | [7] |
| P2Y13 | > 10 | [7] |
Toxicology and Safety Profile
A comprehensive toxicological profile for this compound is not extensively documented in publicly available literature. However, a Material Safety Data Sheet (MSDS) provides some initial safety information.
According to the available Safety Data Sheet, this compound is not classified as a hazardous substance.[1] It is reported to have no irritant effect on the skin or eyes, and no sensitizing effects are known.[1] The acute toxicity data indicates a published lowest toxic dose (TDLo) via the intravenous route in mice of 50 mg/kg.[1]
In vivo studies, while primarily focused on efficacy, provide some insights into the compound's effects at therapeutic doses. In a mouse model of vein graft transplantation, this compound was administered via intraperitoneal injection every other day for 3 weeks with no reported adverse effects.[2] Similarly, in a rat model of traumatic brain injury, this compound was administered in situ into the brain tissue via a subcutaneously implanted osmotic pump without mention of overt toxicity.[8] An intravenous injection of 50 mg/kg in mice was shown to prolong bleeding time.[7]
It is crucial to note that these observations do not constitute a complete safety evaluation. Formal studies on acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity, are necessary for a thorough risk assessment.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists like this compound. The following are protocols for key experiments.
In Vitro ADP-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
Adenosine diphosphate (ADP) solution.
-
This compound solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Aggregation Measurement:
-
Pre-warm PRP samples to 37°C.
-
Place a sample of PRP in the aggregometer cuvette with a stir bar and establish a baseline (0% aggregation).
-
Add this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add a submaximal concentration of ADP to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined for each condition. An IC50 value for this compound can be calculated by plotting the inhibition of aggregation against different concentrations of the compound.[9]
Intracellular Calcium Mobilization Assay
This assay determines the effect of this compound on the increase in intracellular calcium concentration ([Ca2+]i) following P2Y1 receptor activation.
Materials:
-
Cells stably expressing the human P2Y1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ADP or another P2Y1 agonist.
-
This compound solution.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer and then incubate them with the calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
Compound Addition and Measurement:
-
Wash the cells to remove excess dye.
-
Add this compound or vehicle control to the wells and incubate for a short period.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject the P2Y1 agonist (e.g., ADP) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
Mandatory Visualizations
Signaling Pathways
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Discovery and Chemical Synthesis of MRS-2179: A P2Y1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MRS-2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor.[1][2] Its discovery has been pivotal in elucidating the physiological and pathological roles of the P2Y1 receptor, particularly in platelet aggregation and thrombosis. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its quantitative parameters.
Introduction: The Advent of a Selective P2Y1 Antagonist
The P2Y1 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP) and plays a crucial role in the initiation of platelet aggregation.[1] The quest for selective P2Y1 antagonists was driven by the need for research tools to dissect the complex signaling pathways of platelet activation and for the development of novel anti-thrombotic agents. Early research identified adenosine 3',5'-bisphosphate as a lead compound with weak antagonist activity at the P2Y1 receptor. Subsequent structure-activity relationship (SAR) studies led to the synthesis of N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, later designated as this compound. This modification resulted in a significant increase in potency and selectivity for the P2Y1 receptor, establishing this compound as a cornerstone pharmacological tool in purinergic signaling research.
Chemical Synthesis of this compound
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, the general synthetic strategy involves the N6-methylation of a 2'-deoxyadenosine precursor followed by bisphosphorylation at the 3' and 5' positions of the deoxyribose sugar.
The synthesis of the N6-methyl-2'-deoxyadenosine precursor can be achieved through various methods described for the N6-alkylation of adenosine analogs.[3][4] The subsequent bisphosphorylation is a critical step, and various phosphorylating agents and techniques for the formation of nucleoside bisphosphates have been reported.[1] The purification of the final product, this compound, is typically achieved using high-performance liquid chromatography (HPLC).[5]
Pharmacological Profile of this compound
This compound is a highly selective antagonist for the P2Y1 receptor. Its pharmacological activity has been characterized through various in vitro assays, and the key quantitative data are summarized in the tables below.
Binding Affinity and Potency
| Parameter | Species/System | Value | Reference |
| KB | Turkey P2Y1 Receptor | 100 nM | [1] |
| pA2 | Turkey P2Y1 Receptor | 6.99 | [2] |
| Ki | Human P2Y1 Receptor | 84 nM | [3] |
Table 1: Binding Affinity and Potency of this compound at the P2Y1 Receptor. This table summarizes the equilibrium dissociation constant (KB), the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist (pA2), and the inhibition constant (Ki) of this compound.
Receptor Selectivity
| Receptor | IC50 | Reference |
| P2X1 | 1.15 µM | [1] |
| P2X3 | 12.9 µM | [1] |
Table 2: Selectivity Profile of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound at other purinergic receptors, demonstrating its selectivity for the P2Y1 receptor. This compound shows no significant activity at P2Y2, P2Y4, and P2Y6 receptors.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists like this compound. The following sections provide protocols for key in vitro assays.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the P2Y1 receptor using a radiolabeled antagonist, such as [3H]MRS2500.
Materials:
-
P2Y1 receptor-expressing cell membranes
-
[3H]MRS2500 (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the following in order:
-
50 µL of binding buffer containing varying concentrations of this compound.
-
50 µL of [3H]MRS2500 at a fixed concentration (typically at or below its Kd value).
-
100 µL of P2Y1 receptor membrane suspension.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500) instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay
This protocol measures the inhibitory effect of this compound on platelet aggregation induced by ADP using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Adenosine diphosphate (ADP)
-
This compound
-
Saline
-
Platelet aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the citrated whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL with PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add varying concentrations of this compound or vehicle (saline) to the PRP and incubate for 2-5 minutes.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
Quantify the maximum aggregation percentage for each condition and calculate the IC50 value for this compound.
Signaling Pathways and Experimental Workflows
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by ADP, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in platelet shape change and the initial phase of aggregation. This compound competitively blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting this entire downstream signaling pathway.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for P2Y1 Antagonist Characterization
The characterization of a novel P2Y1 antagonist typically follows a logical progression of in vitro experiments to determine its affinity, selectivity, and functional activity.
Caption: Experimental Workflow for P2Y1 Antagonist Characterization.
Conclusion
This compound has proven to be an invaluable pharmacological tool for the study of P2Y1 receptor function. Its high potency and selectivity have enabled researchers to delineate the specific role of the P2Y1 receptor in a multitude of physiological processes, most notably in hemostasis and thrombosis. The data and protocols presented in this technical guide provide a comprehensive resource for scientists and researchers working in the field of purinergic signaling and drug development, facilitating further investigation into the therapeutic potential of P2Y1 receptor antagonism.
References
MRS-2179 binding affinity and kinetics for P2Y1
An In-depth Technical Guide on the Binding Affinity and Kinetics of MRS-2179 for the P2Y1 Receptor
Introduction
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key mediator in various physiological processes, most notably in platelet aggregation.[1][2] Its role in thrombosis has made it a significant target for the development of novel anti-thrombotic agents. N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate (this compound) is a potent, selective, and competitive antagonist of the P2Y1 receptor.[1] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, detailed experimental protocols for its characterization, and an elucidation of the P2Y1 signaling pathway for researchers, scientists, and drug development professionals.
Quantitative Pharmacology of P2Y1 Receptor Antagonists
The binding affinity and functional potency of this compound have been determined through a variety of in vitro assays. The data summarized below provides key quantitative parameters, offering a comparative perspective on its pharmacological profile alongside other notable P2Y1 antagonists.
Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay Type | Reference(s) |
| Ki | 84 nM | Human | Radioligand Binding ([3H]MRS2279) | [1][3][4] |
| Kb | 100 nM | Human | Functional Assay | [1] |
| Kb | 102 nM | Turkey | Inositol Phosphate Accumulation | [1] |
| Kd | 109 ± 18 nM | Human | Radioligand Binding ([33P]MRS2179 on platelets) | [5][6] |
| pA2 | 6.99 | Turkey | Inositol Phosphate Accumulation | [1] |
| IC50 | 3.5 µM | Rat | EFS-induced relaxation | [7] |
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the binding affinity of an inhibitor.[8]
-
Kb (Equilibrium Dissociation Constant of an Antagonist): The concentration of an antagonist that occupies 50% of the receptors at equilibrium.
-
Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[8]
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Comparative Data for Other P2Y1 Antagonists
| Antagonist | Parameter | Value | Species | Assay Type | Reference(s) |
| MRS2500 | Ki | 0.78 nM | Human | Radioligand Binding | [1] |
| IC50 | 0.95 nM | Human | Platelet Aggregation | [1] | |
| MRS2279 | Ki | 13 nM | Human | Radioligand Binding | [3][4] |
| A3P5P | pKB | 6.46 | Turkey | Inositol Phosphate Accumulation | [1] |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor, upon activation by its endogenous ligand ADP, couples to Gq/11 G-proteins.[1][9] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[1][2] This cascade culminates in cellular responses such as platelet shape change and aggregation.[10]
Caption: P2Y1 Receptor Signaling Pathway.[1]
Experimental Protocols
Accurate characterization of P2Y1 receptor antagonists like this compound relies on standardized, detailed methodologies. The following sections provide step-by-step protocols for key assays.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).[3][4]
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500 or [3H]MRS2279).[1][3]
-
Unlabeled test compound (this compound).
-
Assay Buffer: 20 mM Tris, 145 mM NaCl, 5 mM MgCl₂, pH 7.5.[3]
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
Vacuum manifold.
Procedure:
-
Incubation: In a microplate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled antagonist (this compound).[1][3]
-
Non-Specific Binding: To parallel tubes, add a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500) to determine non-specific binding.[1]
-
Equilibration: Incubate the plate at 4°C (or room temperature, depending on the protocol) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1][3]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.[1]
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Quantification: Place the dried filters into scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.[1]
-
Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Functional Assay (Calcium Mobilization via FLIPR)
This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration, a direct consequence of P2Y1 receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor.[1]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1]
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).[1]
-
P2Y1 receptor antagonist (this compound).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR).[1]
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells into the assay plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, followed by an incubation period.
-
Washing: Wash the cells with assay buffer to remove any excess extracellular dye.[1]
-
Compound Preparation: Prepare a plate with this compound at various concentrations and another plate with the P2Y1 agonist at a fixed concentration (e.g., EC80).
-
FLIPR Measurement:
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the antagonist (this compound) solution to the cells and incubate for a specified period.[1]
-
Add the agonist solution to initiate the calcium response.
-
Monitor and record the change in fluorescence over time.[1]
-
-
Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization. The resulting data is used to calculate an IC50 value.[1]
ADP-Induced Platelet Aggregation Assay
This assay directly measures the physiological effect of P2Y1 antagonism on platelet function.
Materials:
-
Freshly drawn human venous blood collected into sodium citrate.[1]
-
ADP (agonist).
-
This compound (antagonist).
-
Saline solution.
-
Platelet aggregometer.[1]
Procedure:
-
PRP Preparation: Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at low speed (e.g., 200 x g) for 15 minutes. Prepare platelet-poor plasma (PPP) by a subsequent high-speed centrifugation (e.g., 2000 x g) of the remaining blood.[1]
-
Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[1]
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the P2Y1 antagonist (this compound) or a vehicle control to the PRP and incubate for a few minutes.[1]
-
Add a specific concentration of ADP to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.[1]
-
-
Analysis: The inhibitory effect of this compound is quantified by the reduction in the maximum aggregation percentage compared to the control. An IC50 value can be determined from a concentration-response curve.
Diagrammatic Representations
Caption: Experimental Workflow for P2Y1 Antagonist Characterization.[1]
Caption: Principle of Competitive Antagonism at the P2Y1 Receptor.
Conclusion
This compound is a well-characterized competitive antagonist of the P2Y1 receptor, with a binding affinity (Ki/Kb) consistently reported in the range of 80-110 nM in human and other species.[1][3][4][5][6] Its ability to potently and selectively block ADP-mediated signaling and platelet aggregation underscores its value as a pharmacological tool and its potential as a lead compound for anti-thrombotic therapies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to the fields of purinergic signaling and hemostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Structural Basis for MRS-2179 Interaction with the P2Y1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural basis for the interaction of the selective antagonist MRS-2179 with the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key therapeutic target, particularly in the context of anti-platelet therapy. Understanding the molecular interactions between antagonists like this compound and the P2Y1 receptor is crucial for the rational design of novel and more effective antithrombotic agents.
Quantitative Analysis of this compound and Other P2Y1 Antagonists
The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following table summarizes key quantitative data for this compound and a related antagonist, MRS2500, providing a comparative pharmacological profile.
| Antagonist | Receptor Species | Assay Type | Parameter | Value |
| This compound | Human | Functional Assay | KB | 177 nM[1] |
| This compound | Turkey | Phospholipase C Activation | KB | 100 nM[1][2][3] |
| This compound | Human | Radioligand Binding ([33P]MRS2179) | Kd | 109 ± 18 nM[4] |
| MRS2500 | Human | Radioligand Binding | Ki | 0.78 nM[5] |
| MRS2500 | Human | Platelet Aggregation | IC50 | 0.95 nM[5] |
The P2Y1 Receptor Binding Pocket for this compound
The interaction of this compound with the P2Y1 receptor has been elucidated primarily through site-directed mutagenesis studies coupled with molecular modeling. These studies have identified several key amino acid residues within the transmembrane (TM) helices that are critical for antagonist binding.
Critical Residues for this compound Binding:
Site-directed mutagenesis studies, where specific amino acids are replaced, have revealed that the following residues are essential for the binding of this compound. Mutation of these residues to alanine results in a significant loss of antagonist potency[1][2][6]:
-
Phe226 (TM5): This residue is considered critical for the binding of this compound.
-
Lys280 (TM6): Another critical residue for the interaction with the antagonist.
-
Gln307 (TM7): This residue plays a crucial role in the binding of this compound.
Modulatory Residues in this compound Recognition:
In addition to the critical residues, several other amino acids have been identified as having a modulatory role in the recognition of this compound. Mutation of these residues leads to an intermediate effect on the antagonist's ability to block the receptor[1][2][6]:
-
His132 (TM3)
-
Tyr136 (TM3)
-
Thr222 (TM5)
Residues Not Essential for this compound Binding:
Conversely, mutations of the following residues to alanine did not significantly affect the apparent affinity for this compound, suggesting they are not essential for its binding[1][2]:
-
Phe131 (TM3)
-
Thr221 (TM5)
-
His277 (TM6)
-
Arg310 (TM7) (as Arg310Lys)
-
Ser317 (TM7)
The following diagram illustrates the logical relationship of these key amino acid residues in the binding pocket of the P2Y1 receptor for this compound.
Key amino acid residues in the P2Y1 receptor binding pocket for this compound.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq/11-coupled GPCR. Upon activation by its endogenous agonist ADP, it initiates a well-defined signaling cascade that leads to various cellular responses, most notably platelet shape change and aggregation. This compound acts as a competitive antagonist, blocking this pathway at the receptor level.
The signaling pathway is as follows:
-
Agonist Binding: ADP binds to the P2Y1 receptor.
-
Gq/11 Activation: The receptor-agonist complex activates the heterotrimeric G protein Gq/11.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: The rise in intracellular Ca2+ and activation of PKC trigger downstream signaling events that result in cellular responses such as platelet shape change and aggregation.[7][8][9]
The following diagram provides a visual representation of the P2Y1 receptor signaling pathway.
P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of the interaction between this compound and the P2Y1 receptor relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).[5]
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500 or [33P]MRS2179).[4][5]
-
Unlabeled test compound (this compound).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[5]
-
Wash buffer: Ice-cold binding buffer.
-
Glass fiber filters (e.g., Whatman GF/C).[5]
Procedure:
-
Membrane Preparation: Thaw the P2Y1 receptor membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .[5]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer with or without a high concentration of a non-radiolabeled antagonist for non-specific binding determination.
-
50 µL of various concentrations of the unlabeled test compound (this compound).
-
50 µL of the radiolabeled ligand at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate to separate bound from free radioligand.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Site-Directed Mutagenesis
This technique is employed to identify specific amino acid residues involved in ligand binding by systematically replacing them with other amino acids (commonly alanine) and then assessing the functional consequences.
General Workflow:
-
Mutant Plasmid Generation:
-
Start with a plasmid containing the wild-type human P2Y1 receptor cDNA.
-
Use a site-directed mutagenesis kit (e.g., QuikChange) to introduce specific point mutations, replacing the codon for the target amino acid with the codon for alanine.
-
Verify the sequence of the entire coding region of the mutant receptor to ensure that only the desired mutation has been introduced.
-
-
Receptor Expression:
-
Transfect a suitable host cell line (e.g., COS-7, HEK293, or 1321N1 astrocytoma cells) with the wild-type or mutant P2Y1 receptor plasmids.
-
Allow the cells to express the receptors for a defined period (e.g., 48-72 hours).
-
-
Functional Assay (e.g., Phospholipase C Activation):
-
Perform a functional assay to assess the effect of the mutation on the antagonist's potency.
-
Measure the ability of a P2Y1 agonist (e.g., 2-MeSADP) to stimulate phospholipase C activity (e.g., by measuring inositol phosphate accumulation) in the absence and presence of various concentrations of this compound.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the presence of the antagonist for both wild-type and mutant receptors.
-
A significant rightward shift in the agonist's concentration-response curve in the presence of this compound indicates antagonism.
-
A loss or significant reduction in the ability of this compound to shift the agonist's curve for a particular mutant receptor indicates that the mutated residue is important for antagonist binding.[1][2]
-
The following diagram outlines a typical experimental workflow for characterizing a P2Y1 receptor antagonist like this compound.
Experimental workflow for P2Y1 antagonist characterization.
References
- 1. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (PDF) Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites (1998) | Stefano Moro | 158 Citations [scispace.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 9. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. giffordbioscience.com [giffordbioscience.com]
In Vitro Characterization of MRS-2179: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of MRS-2179, a potent and selective competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation.[1] Consequently, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents.[1] This document details the quantitative pharmacology of this compound, provides in-depth experimental protocols for its characterization, and elucidates the underlying P2Y1 signaling pathway.
Core Biological Activity and Selectivity
This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a competitive antagonist at P2Y1 receptors. Its primary mechanism of action involves blocking the binding of the endogenous agonist ADP to the P2Y1 receptor, thereby inhibiting downstream signaling.[1][2]
Quantitative Pharmacological Data
The affinity and potency of this compound have been determined through various in vitro assays. The following tables summarize key quantitative parameters, providing a comparative overview of its pharmacological profile.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Species | Receptor | Value | Reference |
| KB | - | P2Y1 | 100 nM | |
| Ki | - | P2Y1 | 100 nM | [3] |
| Kd | Human | P2Y1 | 109 ± 18 nM | [4][5] |
| Binding Sites | Human Platelets | P2Y1 | 134 ± 8 sites/platelet | [4][5] |
Table 2: Selectivity Profile of this compound
| Receptor | IC50 | Reference |
| P2X1 | 1.15 µM | |
| P2X3 | 12.9 µM | |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a purinergic GPCR that, upon activation by its endogenous ligand ADP, couples to Gq/11 G-proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers subsequently trigger the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively, culminating in cellular responses such as platelet shape change and aggregation.[1][5]
References
The Core Signaling Axis of MRS-2179: A Technical Guide to its Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-2179, or N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] As a G protein-coupled receptor (GPCR), the P2Y1 receptor is a critical mediator of adenosine diphosphate (ADP)-induced physiological responses, most notably in platelet aggregation and vascular smooth muscle cell function.[2][4] Understanding the downstream signaling pathways affected by this compound is paramount for elucidating its mechanism of action and exploring its therapeutic potential in cardiovascular diseases and neuroinflammation.[1][5] This technical guide provides an in-depth overview of the core signaling cascades modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Antagonism of P2Y1 Receptor Signaling
The P2Y1 receptor primarily couples to the Gq/11 family of G proteins.[2] Upon activation by its endogenous ligand ADP, a signaling cascade is initiated, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2] this compound competitively binds to the P2Y1 receptor, preventing ADP from initiating this cascade, thereby inhibiting these downstream events.[2][3]
Downstream Signaling Pathways Modulated by this compound
The primary inhibitory action of this compound on the P2Y1-Gq pathway leads to the modulation of several critical downstream signaling networks, including intracellular calcium mobilization, the MAPK pathway, and the PI3K/Akt pathway.
Inhibition of Intracellular Calcium Mobilization
A hallmark of P2Y1 receptor activation is a rapid increase in intracellular calcium concentration.[4] this compound effectively abolishes or significantly attenuates ADP-induced calcium transients in various cell types, including neurons, glial cells, and platelets.[4][6] This inhibition of calcium signaling is a direct consequence of blocking the IP3-mediated release of calcium from intracellular stores.[2]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathways, including ERK1/2 and p38, are crucial for regulating cellular processes like proliferation, differentiation, and inflammation. Studies have shown that this compound can decrease the phosphorylation of both Erk1/2 and p38 in vascular smooth muscle cells, suggesting an inhibitory effect on these pro-inflammatory and pro-proliferative signaling cascades.[1]
Attenuation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. Treatment with this compound has been demonstrated to decrease the phosphorylation of Akt, indicating a downregulation of this survival pathway.[1] This effect is likely downstream of the initial Gq-mediated signaling, potentially through PKC activation or other intermediary signaling molecules.
Indirect Effects on Adenylyl Cyclase
While the P2Y1 receptor is primarily coupled to Gq and not directly to the Gs or Gi proteins that regulate adenylyl cyclase, some studies have reported indirect effects of P2Y1 signaling on cAMP levels.[7] this compound itself does not directly inhibit adenylyl cyclase.[8] Any observed changes in cAMP levels upon this compound treatment are likely due to crosstalk between signaling pathways or potential heterodimerization of the P2Y1 receptor with other GPCRs that do couple to adenylyl cyclase.[6]
Putative Regulation of Rho GTPase Signaling
Gq-coupled receptors are known to influence the activity of small GTPases of the Rho family, which are master regulators of the actin cytoskeleton and cell migration. Although direct experimental evidence for this compound modulating RhoA activation is not yet prominent in the literature, its position upstream of key regulators of cell morphology and migration strongly suggests a putative role in regulating Rho GTPase signaling.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound, providing a comparative overview of its pharmacological profile.
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | 100 nM | Recombinant P2Y1 Receptors | [3] |
| 84 nM | Sf9 cell membranes expressing P2Y1 | [9] | |
| Binding Affinity (Kd) | 109 ± 18 nM | Washed human platelets | [8] |
| Functional Antagonism (IC50) | 13.1 µM | Rat Colon (inhibition of IJP) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound's effects on downstream signaling pathways.
Intracellular Calcium Imaging with Fura-2 AM
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by this compound.
Materials:
-
Cells expressing P2Y1 receptors (e.g., primary neurons, astrocytes, or a stable cell line).
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
ADP or other P2Y1 agonist.
-
This compound.
-
Fluorescence microscope equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a ~510 nm emission filter).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (approximately 30 minutes).[11][12]
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period before agonist stimulation.
-
Stimulate the cells by adding ADP to the perfusion buffer.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.[13]
-
Western Blotting for Phosphorylated Akt and ERK1/2
This protocol describes the detection of changes in the phosphorylation status of Akt and ERK1/2 in response to P2Y1 receptor antagonism by this compound.
Materials:
-
Cells of interest.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Serum-starve the cells if necessary to reduce basal phosphorylation levels.
-
Pre-treat cells with this compound for the desired time and concentration.
-
Stimulate cells with ADP for the appropriate duration.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.[14]
-
-
Electrophoresis and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.[14]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[15]
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.[15]
-
Platelet Aggregation Assay
This protocol outlines the measurement of ADP-induced platelet aggregation and its inhibition by this compound using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human venous blood collected in sodium citrate.
-
ADP.
-
This compound.
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.[2]
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with this compound or vehicle control at 37°C for a specified time.
-
Add ADP to initiate aggregation and record the change in light transmission over time.
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each condition.
-
Calculate the inhibitory effect of this compound on ADP-induced platelet aggregation.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: P2Y1 Receptor Signaling Cascade and Inhibition by this compound.
Experimental Workflow Diagrams
Caption: Experimental Workflow for Intracellular Calcium Imaging.
Caption: Experimental Workflow for Western Blotting.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the physiological and pathological roles of the P2Y1 receptor. Its primary mechanism of action, the competitive antagonism of the Gq-coupled P2Y1 receptor, leads to the inhibition of intracellular calcium mobilization and the downstream modulation of key signaling pathways, including the MAPK and Akt pathways. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the intricate signaling networks governed by the P2Y1 receptor and the therapeutic potential of its antagonists. Further research into the putative effects of this compound on Rho GTPase signaling will undoubtedly provide a more complete picture of its cellular effects.
References
- 1. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 4. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
MRS-2179: A Technical Guide to its Effects on Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of MRS-2179 as a potent antagonist of the P2Y1 receptor and its subsequent effects on intracellular calcium mobilization. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to this compound and the P2Y1 Receptor
This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a selective and competitive antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP) and plays a critical role in various physiological processes, most notably in platelet aggregation and neuronal signaling.[2] Upon activation by ADP, the P2Y1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a key event that triggers a multitude of cellular responses.
By competitively binding to the P2Y1 receptor, this compound effectively blocks the binding of ADP and subsequent activation of this signaling pathway, thereby inhibiting the downstream mobilization of intracellular calcium.[2]
Quantitative Data on this compound Activity
The inhibitory potency of this compound on ADP-induced intracellular calcium mobilization has been quantified in various studies. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy in different experimental settings.
| Parameter | Value | Cell Type/System | Reference |
| Ki | 100 nM | - | |
| KB | 100 nM | P2Y1 Receptors | [1][3] |
| IC50 | 1.15 µM | P2X1 Receptors | [1][3] |
| IC50 | 12.9 µM | P2X3 Receptors | [1][3] |
Table 1: Inhibitory Constants of this compound for P2Y1 and other Purinergic Receptors. This table highlights the selectivity of this compound for the P2Y1 receptor over other P2X receptor subtypes.
| Agonist | Agonist Concentration | This compound Concentration | Cell Type | Observed Effect | Reference |
| ADP | 10 µM | 1 µM | Mouse Neurons & Glial Cells | Partial inhibition of Ca2+ response | |
| ADP | 10 µM | 10 µM | Mouse Neurons & Glial Cells | Abolished Ca2+ response | |
| ADP | - | 100 µM | Human Platelets | Inhibition of Ca2+ rise | [4] |
Table 2: Effective Concentrations of this compound in Inhibiting ADP-Induced Calcium Mobilization. This table demonstrates the concentration-dependent inhibitory effect of this compound on calcium signaling in different cell types.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on intracellular calcium mobilization.
Intracellular Calcium Measurement using Fluo-4 AM
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening of P2Y1 receptor antagonists.
Materials:
-
Cells expressing P2Y1 receptors (e.g., platelets, astrocytes, or a recombinant cell line)
-
96-well black, clear-bottom microplate
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
ADP stock solution
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a compound plate containing various concentrations of this compound.
-
Prepare an agonist plate containing a fixed concentration of ADP (e.g., 10 µM).
-
Place the cell plate, compound plate, and agonist plate into the fluorescence microplate reader.
-
Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument's automated pipettor should then add the this compound solutions to the respective wells. Incubate for a predetermined time (e.g., 5-15 minutes).
-
Following the antagonist incubation, the instrument should add the ADP solution to stimulate the cells.
-
Continue to record the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for a period of 1-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the percentage of inhibition of the ADP-induced calcium response against the concentration of this compound to determine the IC50 value.
-
Ratiometric Intracellular Calcium Measurement using Fura-2 AM
This protocol provides a more quantitative measurement of intracellular calcium concentration by using a ratiometric dye.
Materials:
-
Cells expressing P2Y1 receptors cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Physiological salt solution (e.g., HBSS)
-
This compound stock solution
-
ADP stock solution
-
Inverted fluorescence microscope equipped with a filter wheel for alternating excitation wavelengths (340 nm and 380 nm), a dichroic mirror, an emission filter (~510 nm), and a sensitive camera.
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture cells on glass coverslips until they reach the desired confluency.
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological salt solution).
-
Incubate the coverslips with the loading solution at room temperature for 30-60 minutes in the dark.
-
Wash the coverslips with the physiological salt solution to remove excess dye.
-
Mount the coverslip in a perfusion chamber on the stage of the inverted microscope.
-
-
Fluorescence Imaging:
-
Continuously perfuse the cells with the physiological salt solution.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380).
-
-
Compound Application:
-
Introduce this compound at the desired concentration into the perfusion solution and record the fluorescence ratio for a few minutes.
-
While still in the presence of this compound, switch the perfusion solution to one containing both this compound and ADP to stimulate the cells.
-
Continue recording the fluorescence ratio to measure the change in intracellular calcium.
-
-
Data Analysis and Calibration:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
To obtain absolute calcium concentrations, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of solutions with known high (saturating) and low (calcium-free with EGTA) calcium concentrations to determine Rmax and Rmin, respectively.
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y1 receptor. Its ability to potently and selectively inhibit ADP-induced intracellular calcium mobilization makes it a cornerstone in research areas such as thrombosis, neuroscience, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments to further elucidate the intricate mechanisms governed by P2Y1 receptor signaling.
References
Methodological & Application
Application Notes and Protocols for MRS-2179 in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a key player in adenosine diphosphate (ADP)-induced platelet aggregation.[1][2][3][4] As a Gq-coupled receptor, P2Y1 activation initiates a signaling cascade that leads to platelet shape change and the initial phase of aggregation.[3] By blocking this receptor, this compound effectively inhibits the early stages of platelet activation, making it a valuable tool for studying platelet function and for the development of novel antiplatelet therapies.[1][4]
These application notes provide a comprehensive overview of the use of this compound in in vitro platelet aggregation assays, including detailed protocols, quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data
The following table summarizes the key pharmacological parameters of this compound in relation to its activity at the P2Y1 receptor.
| Parameter | Species | Value | Assay Conditions | Reference(s) |
| KB | Human | 100 nM | Competitive antagonist at P2Y1 receptors. | [2][5] |
| Kd | Human | 109 ± 18 nM | Binding affinity to washed human platelets using [³³P]this compound. | [6] |
| Ki | Turkey | ~100 nM | Inhibition of agonist binding. | [7] |
| IC50 | Human | 5300 ± 900 nM | Inhibition of 10 µM ADP-induced platelet activation. | [3] |
| IC50 | Rat | 1.15 µM | Selectivity over P2X1 receptor. | [2][5] |
| Optimal Inhibitory Concentration | Human | 20 µM | Effective inhibition of ADP-induced aggregation in light transmission aggregometry. | [8] |
| EC50 (as inverse agonist) | Human | 11.08 µM | Inhibition of constitutive P2Y1 receptor activity. | [9] |
Signaling Pathway
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand ADP, activates the Gαq subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca²⁺ is a critical step in platelet shape change and the initiation of aggregation. This compound, as a competitive antagonist, blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting this entire signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP) as measured by Light Transmission Aggregometry (LTA).
Materials:
-
Freshly drawn human venous blood
-
3.2% Sodium Citrate (anticoagulant)
-
This compound
-
Adenosine diphosphate (ADP)
-
Phosphate Buffered Saline (PBS) or Tyrode's buffer
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
-
Centrifuge
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).[1]
-
Gently invert the tubes several times to ensure proper mixing.
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.[1]
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.[10]
-
Collect the PPP supernatant, which will be used as a reference for 100% aggregation.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water or an appropriate buffer. Further dilutions should be made in PBS or Tyrode's buffer.
-
Prepare a stock solution of ADP in PBS. The final concentration used to induce aggregation typically ranges from 2 to 10 µM.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.[1]
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate for at least 2 minutes at 37°C with stirring (typically 900-1200 rpm).
-
Add a small volume (e.g., 50 µL) of the desired concentration of this compound or vehicle control (PBS/Tyrode's buffer) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a small volume of ADP solution to the cuvette.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of maximum aggregation is calculated by the aggregometer software.
-
To determine the IC₅₀ value of this compound, perform a dose-response curve with varying concentrations of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro platelet aggregation assay using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no aggregation response to ADP | - Inactive ADP solution- Low platelet count in PRP- Platelets activated during preparation | - Prepare fresh ADP solution- Adjust centrifugation speed/time to optimize platelet yield- Handle blood and PRP gently, avoid rapid temperature changes |
| High baseline aggregation (spontaneous aggregation) | - Platelet activation during blood draw or processing | - Ensure clean venipuncture and gentle handling of blood samples- Process blood promptly after collection |
| Inconsistent results between replicates | - Pipetting errors- Inconsistent incubation times- Variation in stir bar speed | - Use calibrated pipettes and ensure accurate volumes- Standardize all incubation times- Ensure consistent stir bar speed in all cuvettes |
| This compound shows lower than expected inhibition | - Incorrect concentration of this compound- Suboptimal incubation time | - Verify the concentration of the stock solution- Optimize the pre-incubation time with this compound |
Conclusion
This compound is a potent and selective antagonist of the P2Y1 receptor, providing a valuable tool for the investigation of platelet function.[1][2] The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in in vitro platelet aggregation assays. Careful adherence to the experimental procedures and consideration of potential troubleshooting steps will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of platelet biology and the development of novel antithrombotic agents.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Standard Operating Procedure for MRS-2179 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-2179 is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] The P2Y1 receptor plays a crucial role in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle cell regulation.[1][3][4][5][6] Upon activation by ADP, the P2Y1 receptor couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC). This leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively.[1][4][7] As a selective antagonist, this compound is an invaluable tool for investigating P2Y1 receptor function and for the development of novel therapeutics, particularly in the fields of thrombosis and inflammation.[1][5][6][8]
These application notes provide a detailed standard operating procedure for the use of this compound in various cell culture-based assays.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
| Property | Value | References |
| Chemical Name | N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate | [1][7] |
| Molecular Weight | 513.16 g/mol (tetrasodium salt) | |
| Solubility | Soluble in water (up to 50 mM) | |
| Storage | Store at -20°C. | |
| Purity | ≥98% |
Note: For cell culture experiments, it is recommended to prepare fresh stock solutions in sterile water or an appropriate buffer. The tetrasodium salt of this compound is commonly used and is water-soluble.
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the P2Y1 receptor and the point of inhibition by this compound.
Caption: P2Y1 receptor signaling cascade and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a comparative overview of its pharmacological profile.
| Parameter | Receptor | Species | Value | References |
| KB | P2Y1 | Turkey | 102 nM | [9] |
| KB | P2Y1 | Human | 100 nM | [10][11] |
| pA2 | P2Y1 | Turkey | 6.99 | [9] |
| IC50 | P2X1 | Rat | 1.15 µM | [10][11] |
| IC50 | P2X3 | Rat | 12.9 µM | [10][11] |
Note: The lower KB value for the P2Y1 receptor compared to the IC50 values for other P2X receptors demonstrates the selectivity of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound in cell culture are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
Protocol 1: Inhibition of ADP-Induced Calcium Mobilization in Cultured Astrocytes
This protocol describes how to measure the inhibitory effect of this compound on ADP-induced intracellular calcium increase in cultured astrocytes.
Materials:
-
Primary cultured astrocytes
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
ADP (Adenosine 5'-diphosphate)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed primary astrocytes into black-walled, clear-bottom assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye-loading solution by dissolving Fluo-4 AM in assay buffer.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Wash: After incubation, gently wash the cells twice with assay buffer to remove excess dye.
-
This compound Incubation:
-
Prepare different concentrations of this compound in assay buffer. A typical concentration range to test is 0.1 µM to 10 µM.[7]
-
Add the this compound solutions to the respective wells and incubate for 10-30 minutes at room temperature. Include a vehicle control (assay buffer only).
-
-
Calcium Measurement:
-
Prepare a solution of the P2Y1 agonist ADP in assay buffer. A final concentration of 10 µM ADP is often effective.[7]
-
Place the plate in a fluorescence plate reader or under a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add the ADP solution to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the control (no this compound) to determine the percent inhibition at each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Assessment of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation
This protocol details a method to evaluate the effect of this compound on the proliferation of cultured vascular smooth muscle cells.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Smooth Muscle Cell Growth Medium
-
This compound
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed VSMCs into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and culture overnight.
-
Serum Starvation (Optional): To synchronize the cell cycle, you can serum-starve the cells by replacing the growth medium with a serum-free medium for 24 hours.
-
This compound Treatment:
-
Prepare various concentrations of this compound in the appropriate cell culture medium.
-
Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay:
-
At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours, and then adding a solubilization solution.
-
-
Data Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength for the chosen assay.
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Express the results as a percentage of the vehicle-treated control.
-
Determine the effect of this compound on VSMC proliferation at different concentrations.
-
Protocol 3: T-Cell Activation Assay
This protocol provides a framework to investigate the role of the P2Y1 receptor in T-cell activation using this compound.
Materials:
-
Isolated T-cells (e.g., from human PBMCs or mouse spleen)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound
-
T-cell activation markers (e.g., fluorescently labeled antibodies against CD69 or CD25 for flow cytometry) or an IL-2 ELISA kit
-
96-well round-bottom cell culture plates
-
Flow cytometer or ELISA plate reader
Procedure:
-
Plate Coating (for antibody stimulation):
-
Dilute anti-CD3 antibody in sterile PBS and add to the wells of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Isolate T-cells using standard methods.
-
Resuspend the T-cells in complete RPMI-1640 medium.
-
-
This compound Pre-treatment:
-
In a separate tube, pre-incubate the T-cells with different concentrations of this compound for 30-60 minutes at 37°C. Include a vehicle control.
-
-
T-Cell Stimulation:
-
Transfer the pre-treated T-cells to the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to the wells to provide co-stimulation.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Assessment of Activation:
-
Flow Cytometry: At the end of the incubation, harvest the cells and stain them with fluorescently labeled antibodies against T-cell activation markers like CD69 (early activation) or CD25 (later activation). Analyze the cells using a flow cytometer.
-
ELISA for IL-2: Alternatively, collect the cell culture supernatant and measure the concentration of secreted IL-2 using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For flow cytometry, determine the percentage of activated (e.g., CD69-positive) T-cells in the presence and absence of this compound.
-
For ELISA, calculate the concentration of IL-2 in each sample and compare the levels between treated and untreated cells.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y1 receptor. The protocols outlined in these application notes provide a foundation for utilizing this compound in a variety of cell culture-based experiments. Researchers should optimize parameters such as cell type, concentration of this compound, and incubation times for their specific experimental systems. Careful adherence to these standard operating procedures will contribute to the generation of reliable and reproducible data in the investigation of P2Y1 receptor signaling.
References
- 1. Inhibition of ATP-induced glutamate release by MRS2179 in cultured dorsal spinal cord astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Smooth Muscle Cells: Isolation, Culture, and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. karger.com [karger.com]
- 4. ATP increases intracellular calcium in supraoptic neurons by activation of both P2X and P2Y purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Vascular Smooth Muscle Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 6. bio-techne.com [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiplex T Cell Stimulation Assay Utilizing a T Cell Activation Reporter-Based Detection System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. d-nb.info [d-nb.info]
Application Notes and Protocols for MRS-2179 in Calcium Imaging Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS-2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1] This characteristic makes it an invaluable tool for investigating the physiological and pathological roles of the P2Y1 receptor, particularly in the context of intracellular calcium ([Ca²⁺]i) signaling. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is widely expressed and plays a crucial role in various cellular processes, including platelet aggregation, neurotransmission, and astrocytic communication.[1][2] These application notes provide a comprehensive overview of the use of this compound in calcium imaging experiments, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of key concepts.
Mechanism of Action
The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[1] Upon activation by its endogenous agonist, ADP, the Gq/11 protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored intracellular calcium into the cytoplasm.[1][3][4] This initial transient increase in cytosolic calcium can be followed by a sustained phase involving store-operated calcium entry (SOCE). This compound competitively binds to the P2Y1 receptor, preventing ADP from binding and thereby inhibiting the entire downstream signaling cascade, resulting in the attenuation or complete blockage of the intracellular calcium response.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, providing a comparative overview of its pharmacological profile.
| Parameter | Species/System | Value | Reference |
| Ki | - | 100 nM | |
| KB | Turkey P2Y1 Receptor | 100 nM | [5] |
| pA2 | Turkey P2Y1 Receptor | 6.99 | [5] |
| IC50 vs P2X1 | - | 1.15 µM | [5] |
| IC50 vs P2X3 | - | 12.9 µM | [5] |
| Effective Concentration (Calcium Imaging) | Mouse Spinal Cord Co-cultures (Neurons and Glia) | 1-10 µM | [6] |
| Effective Concentration (Calcium Imaging) | Cultured Astrocytes | 20 µM | [7] |
Signaling Pathway of P2Y1 Receptor-Mediated Calcium Mobilization
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for a typical calcium imaging experiment to investigate the effect of this compound on ADP-induced intracellular calcium mobilization.
1. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
ADP Stock Solution: Prepare a 10 mM stock solution of ADP in sterile, nuclease-free water. Aliquot and store at -20°C.
-
Calcium Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, 2.5 mM probenecid (optional, to prevent dye leakage), pH 7.4.
-
Calcium Indicator Loading Solution: Prepare a 2-5 µM working solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in the calcium imaging buffer. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.05%) can aid in dye solubilization.
2. Cell Culture and Preparation
-
Culture your cells of interest (e.g., astrocytes, neurons, or a cell line endogenously or exogenously expressing the P2Y1 receptor) on glass-bottom dishes or coverslips suitable for microscopy.
-
Ensure cells are healthy and sub-confluent on the day of the experiment.
3. Calcium Indicator Loading
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the calcium imaging buffer.
-
Add the calcium indicator loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature may vary depending on the cell type and dye used.
-
After incubation, wash the cells 2-3 times with the calcium imaging buffer to remove excess dye.
-
Add fresh calcium imaging buffer to the cells and allow them to de-esterify the dye for at least 20-30 minutes at room temperature in the dark before imaging.
4. Calcium Imaging and Data Acquisition
-
Mount the dish or coverslip onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 1-20 µM) for 10-15 minutes prior to agonist stimulation.
-
Add the P2Y1 agonist, ADP (e.g., 1-100 µM), to the cells while continuously acquiring images.
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, you can add a calcium ionophore like ionomycin to obtain a maximum fluorescence signal (Fmax), and a calcium chelator like EGTA to obtain a minimum fluorescence signal (Fmin) for ratiometric calcium concentration calculations if using a ratiometric dye like Fura-2.
5. Data Analysis
-
For non-ratiometric dyes like Fluo-4, the change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F0), i.e., ΔF/F0.
-
For ratiometric dyes like Fura-2, the ratio of the fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
Compare the amplitude, duration, and frequency of the calcium transients in the presence and absence of this compound to quantify its inhibitory effect.
Experimental Workflow for Calcium Imaging with this compound
Caption: Experimental Workflow for P2Y1 Antagonist Characterization.
Principle of Competitive Antagonism
Caption: Principle of Competitive Antagonism at the P2Y1 Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. P2Y1 receptor inhibits GABA transport through a calcium signalling-dependent mechanism in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Smooth Muscle Cell Proliferation Using MRS-2179
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS-2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP).[1][2] P2Y1 receptors are expressed on various cell types, including vascular smooth muscle cells (VSMCs), and their activation has been implicated in the proliferation and migration of these cells.[1] Dysregulated smooth muscle cell (SMC) proliferation is a key pathological feature of various cardiovascular diseases, including atherosclerosis and restenosis following angioplasty. Therefore, targeting the P2Y1 receptor with antagonists like this compound presents a promising therapeutic strategy to mitigate these conditions.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on smooth muscle cell proliferation. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its anti-proliferative effects by specifically blocking the P2Y1 receptor. The binding of the endogenous agonist ADP to the P2Y1 receptor on smooth muscle cells initiates a signaling cascade that promotes cell cycle progression and proliferation. By competitively inhibiting this interaction, this compound effectively abrogates these downstream effects.
The P2Y1 receptor is coupled to Gq/11 proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC). These events, in turn, activate downstream signaling pathways, including the Akt and mitogen-activated protein kinase (MAPK) cascades, which are crucial for cell proliferation.[1] this compound, by blocking the initial step of P2Y1 receptor activation, leads to a reduction in the phosphorylation and activation of key signaling molecules such as Akt, Erk1/2, and p38.[1]
Data Presentation
While specific dose-response data for this compound on smooth muscle cell proliferation is not widely available in the public domain, the following table provides an illustrative representation of the expected inhibitory effects based on qualitative descriptions of "significant inhibition" from the literature.[1] Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 value in their specific cell system.
| This compound Concentration (µM) | Expected Inhibition of SMC Proliferation (%) | Key Observations |
| 0 (Vehicle Control) | 0 | Baseline proliferation in the presence of a mitogen (e.g., ADP or serum). |
| 0.1 | 10 - 20 | Minimal to slight inhibition. |
| 1 | 30 - 50 | Moderate and significant inhibition of proliferation. |
| 10 | 60 - 80 | Strong inhibition, approaching maximal effect. |
| 100 | > 80 | Near-complete inhibition of proliferation. |
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y1 receptor and the point of inhibition by this compound.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on vascular smooth muscle cell (VSMC) proliferation using a 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay. This method is a sensitive and robust alternative to traditional [3H]-thymidine incorporation assays.
Protocol: VSMC Proliferation Assay using EdU Incorporation
Materials:
-
Primary vascular smooth muscle cells (e.g., human aortic or coronary artery SMCs)
-
Smooth Muscle Cell Growth Medium (with serum and growth factors)
-
Serum-free Smooth Muscle Cell Basal Medium
-
This compound (prepare stock solution in sterile water or DMSO)
-
Mitogen (e.g., ADP, PDGF, or serum)
-
EdU Proliferation Assay Kit (e.g., Click-iT™ EdU Imaging Kit)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Culture VSMCs in Smooth Muscle Cell Growth Medium until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation (Synchronization):
-
After 24 hours, aspirate the growth medium.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of serum-free Smooth Muscle Cell Basal Medium to each well.
-
Incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
Treatment with this compound and Mitogen:
-
Prepare dilutions of this compound in serum-free basal medium at 2x the final desired concentrations (e.g., 0.2, 2, 20, 200 µM).
-
Prepare the mitogen (e.g., 20 µM ADP or 20 ng/mL PDGF) in serum-free basal medium at 2x the final concentration.
-
Aspirate the serum-free medium from the cells.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of the 2x mitogen solution to all wells except for the negative control wells (add 50 µL of serum-free medium instead).
-
The final volume in each well should be 100 µL.
-
Incubate for 18-24 hours at 37°C.
-
-
EdU Labeling:
-
Prepare a 2x EdU solution according to the manufacturer's protocol (typically 20 µM).
-
Add 100 µL of the 2x EdU solution to each well (final concentration 10 µM).
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash each well twice with 100 µL of PBS.
-
Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixative and wash twice with 100 µL of PBS.
-
Add 100 µL of permeabilization solution to each well and incubate for 20 minutes at room temperature.
-
Aspirate the permeabilization solution and wash twice with 100 µL of PBS.
-
-
EdU Detection (Click Reaction):
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add 50 µL of the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash once with 100 µL of PBS.
-
-
Nuclear Staining and Imaging:
-
Prepare the nuclear counterstain solution (e.g., Hoechst 33342) in PBS.
-
Add 100 µL of the counterstain solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Aspirate the counterstain solution and wash twice with 100 µL of PBS.
-
Add 100 µL of PBS to each well for imaging.
-
Image the plate using a fluorescence microscope or a high-content imaging system. Acquire images for both the EdU signal (e.g., Alexa Fluor™ 488) and the nuclear counterstain (e.g., DAPI channel).
-
-
Data Analysis:
-
Use image analysis software to count the total number of nuclei (from the Hoechst stain) and the number of EdU-positive nuclei (proliferating cells).
-
Calculate the percentage of proliferating cells for each condition: (Number of EdU-positive cells / Total number of cells) x 100.
-
Normalize the data to the mitogen-stimulated control to determine the percentage inhibition for each this compound concentration.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the VSMC proliferation assay.
Caption: Experimental Workflow for Assessing VSMC Proliferation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2Y1 receptor in smooth muscle cell proliferation. By utilizing the protocols and information provided in these application notes, researchers can effectively study the anti-proliferative effects of this compound and elucidate the underlying signaling mechanisms. This will contribute to a better understanding of the pathophysiology of proliferative vascular diseases and aid in the development of novel therapeutic interventions.
References
experimental guide for MRS-2179 in neuroinflammation studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of various neurological disorders, including traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating these inflammatory cascades. The purinergic P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), has emerged as a key modulator of microglial activation and subsequent neuroinflammatory processes. MRS-2179 is a potent and selective competitive antagonist of the P2Y1 receptor, making it a valuable pharmacological tool for investigating the role of P2Y1 signaling in neuroinflammation and for exploring its therapeutic potential. This document provides a comprehensive guide for the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data, and detailed experimental protocols for both in vitro and in vivo studies.
Mechanism of Action
This compound acts as a selective antagonist at the P2Y1 receptor.[1] In the context of neuroinflammation, extracellular ADP, released from damaged cells, binds to and activates P2Y1 receptors on microglia and astrocytes. This activation triggers a downstream signaling cascade, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in microglial activation, characterized by morphological changes, proliferation, migration, and the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). By competitively blocking the P2Y1 receptor, this compound inhibits these downstream signaling events, thereby attenuating microglial activation and the subsequent neuroinflammatory response.[2]
Data Presentation
The following tables summarize the quantitative data for this compound, providing key pharmacological parameters for its use in experimental settings.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor/System | Reference |
| KB | 100 nM | Human P2Y1 Receptor | [1] |
| IC50 | 1.15 µM | Human P2X1 Receptor | [1] |
| IC50 | 12.9 µM | Human P2X3 Receptor | [1] |
Table 2: In Vivo Efficacy of this compound in a Neuroinflammation Model
| Animal Model | This compound Administration | Endpoint Measured | Result | Reference |
| Rat Cerebral Contusion | In situ administration via osmotic pump | Galectin-3 levels (microglial activation marker) | Significantly suppressed on post-injury days 1 and 3 | [3][4] |
| Mouse Vein Graft | Intraperitoneal injection | Expression of IL-1β and TNF-α | Significantly decreased | [2] |
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Cytokine Release from Primary Microglia
This protocol describes the use of this compound to investigate its inhibitory effect on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated primary microglia.
Materials:
-
Primary microglia (from neonatal mouse or rat pups)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Poly-D-lysine coated cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound tetrasodium salt
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-1β
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Primary Microglia Culture:
-
Isolate primary microglia from the cortices of P0-P2 mouse or rat pups using established protocols.
-
Plate the isolated mixed glial cells on poly-D-lysine coated T75 flasks in DMEM with 10% FBS.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate microglia by shaking the flasks at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing microglia, centrifuge at 300 x g for 10 minutes, and resuspend the cells in fresh media.
-
Seed the purified microglia into 24-well plates at a density of 1 x 105 cells/well and allow them to adhere for 24 hours.
-
-
This compound Treatment and LPS Stimulation:
-
Prepare stock solutions of this compound in sterile water.
-
Pre-treat the microglia with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (sterile water).
-
Stimulate the microglia with LPS at a final concentration of 100 ng/mL for 24 hours. Include an unstimulated control group.
-
-
Cytokine Measurement:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cytokine concentrations to the total protein content of the cells in each well (optional, but recommended for accuracy). To do this, lyse the cells remaining in the wells and determine the protein concentration using a BCA assay.
-
Calculate the percentage of inhibition of cytokine release by this compound at each concentration compared to the LPS-stimulated control.
-
Generate dose-response curves and determine the IC50 value for this compound's inhibition of TNF-α and IL-1β release.
-
In Vivo Protocol: LPS-Induced Neuroinflammation in Mice
This protocol outlines a method for inducing systemic inflammation leading to neuroinflammation in mice and assessing the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound tetrasodium salt
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-1β
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia)
Procedure:
-
Animal Groups and this compound Administration:
-
Divide the mice into four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) this compound + LPS, (4) this compound + Saline.
-
Dissolve this compound in sterile saline.
-
Administer this compound (e.g., 1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes prior to LPS or saline injection.
-
-
LPS-Induced Neuroinflammation:
-
Prepare a solution of LPS in sterile saline.
-
Administer a single i.p. injection of LPS (e.g., 1 mg/kg) or an equivalent volume of sterile saline.
-
-
Tissue Collection and Analysis (24 hours post-LPS):
-
Anesthetize the mice deeply.
-
For biochemical analysis, perfuse the mice transcardially with ice-cold PBS. Quickly dissect the brain, and isolate specific regions like the hippocampus and cortex. Homogenize the tissue in appropriate buffers for cytokine analysis by ELISA.
-
For immunohistochemical analysis, perfuse the mice with PBS followed by 4% paraformaldehyde. Post-fix the brains overnight, then process for cryosectioning or paraffin embedding.
-
-
Immunohistochemistry:
-
Perform immunohistochemistry on brain sections using an antibody against Iba1 to visualize microglia.
-
Analyze microglial morphology (e.g., ramified vs. amoeboid) and density in different brain regions to assess the extent of microglial activation.
-
-
Cytokine Measurement:
-
Measure the levels of TNF-α and IL-1β in the brain homogenates using ELISA kits.
-
-
Data Analysis:
-
Quantify the Iba1-positive area or the number of activated microglia in the different treatment groups.
-
Compare the cytokine levels in the brain homogenates between the groups.
-
Statistically analyze the data to determine the effect of this compound on LPS-induced microglial activation and pro-inflammatory cytokine production.
-
Mandatory Visualization
References
- 1. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of MRS-2179
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of MRS-2179, a selective P2Y1 receptor antagonist. The protocols detailed below are based on published research and are intended to guide researchers in designing their own in vivo studies.
Introduction
This compound is a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This receptor is activated by adenosine diphosphate (ADP) and plays a crucial role in various physiological processes, including platelet aggregation, smooth muscle cell proliferation, and neuroinflammation. In vivo studies have demonstrated the therapeutic potential of this compound in models of vascular injury and neurological damage.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound.
Table 1: In Vivo Administration of this compound in a Mouse Model of Vein Graft Injury
| Parameter | Vehicle Control | This compound Treated | Key Findings |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice | This compound administered via intraperitoneal injection.[1] |
| Administration Route | Intraperitoneal Injection | Intraperitoneal Injection | Injections were given every other day for 3 weeks.[1] |
| Dosage | Saline | 2 mg/kg | This compound was dissolved in saline for injection. |
| Neointimal Area (μm²) | Data not available in abstract | Significantly reduced vs. control | This compound significantly inhibited neointima formation.[1] |
| Inflammatory Cytokines (IL-1β, TNF-α) | Baseline levels | Significantly decreased vs. control | Reduced expression of pro-inflammatory cytokines was observed.[1] |
| Phosphorylated Akt, Erk1/2, p38 | Baseline levels | Decreased phosphorylation vs. control | This compound inhibited key signaling pathways involved in cell proliferation and inflammation.[1] |
Table 2: In Vivo Administration of this compound in a Rat Model of Traumatic Brain Injury
| Parameter | Vehicle Control | This compound Treated | Key Findings |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats | This compound was administered directly to the injury site.[2][3] |
| Administration Route | In situ via osmotic pump | In situ via osmotic pump | An Alzet Mini-Osmotic Pump (Model 2001) was used for continuous delivery.[3] |
| Dosage | Artificial Cerebrospinal Fluid | 100 µM solution | The pump delivered the solution at a rate of 1 µL/hr for 7 days. |
| Microglial Activation (Galectin-3 levels) | Baseline levels | Significantly suppressed on days 1 and 3 post-injury | This compound effectively reduced neuroinflammation.[2][3] |
| Behavioral Outcome | Impaired | No significant improvement | While inflammation was reduced, behavioral recovery was not observed in this study.[2][3] |
Signaling Pathways
The inhibitory effects of this compound are mediated through its antagonism of the P2Y1 receptor, which is coupled to the Gq family of G proteins. Activation of P2Y1 by ADP typically leads to the activation of Phospholipase C (PLC), initiating a signaling cascade that results in increased intracellular calcium and activation of downstream kinases. By blocking this initial step, this compound prevents these downstream effects.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the tables above.
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Vein Graft Injury
Objective: To evaluate the effect of systemic this compound administration on neointimal hyperplasia in a mouse model of vein graft transplantation.
Materials:
-
This compound (tetrasodium salt)
-
Sterile Saline (0.9% NaCl)
-
C57BL/6 mice (10-12 weeks old)
-
Surgical instruments for vein graft transplantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model: Perform vein graft transplantation surgery on C57BL/6 mice. A common procedure involves grafting the inferior vena cava to the common carotid artery.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. For a 2 mg/kg dose in a 25g mouse, a 0.5 mg/mL solution can be prepared, and 100 µL injected. Ensure the solution is fully dissolved and sterile-filtered.
-
Administration:
-
Beginning on the day of surgery, administer this compound (2 mg/kg) or vehicle (saline) via intraperitoneal injection.
-
Continue injections every other day for a total of 3 weeks.[1]
-
-
Endpoint Analysis:
-
At 4 weeks post-surgery, euthanize the mice and perfuse the vascular system.
-
Harvest the vein grafts for histological analysis to measure neointimal area.
-
Tissue samples can also be collected for analysis of inflammatory markers (e.g., by qPCR or ELISA) and protein phosphorylation (e.g., by Western blot).
-
Protocol 2: In Situ Administration of this compound via Osmotic Pump in a Rat Model of Traumatic Brain Injury
Objective: To assess the anti-inflammatory effects of locally delivered this compound in a rat model of cerebral contusion.
Materials:
-
This compound (tetrasodium salt)
-
Artificial Cerebrospinal Fluid (aCSF)
-
Alzet Mini-Osmotic Pumps (Model 2001)
-
Brain infusion kit
-
Sprague-Dawley rats (adult)
-
Surgical instruments for creating a cortical contusion and implanting the pump
-
Anesthesia (e.g., ketamine/xylazine)
Procedure:
-
Animal Model: Induce a controlled cortical impact injury in anesthetized rats.
-
Drug and Pump Preparation:
-
Prepare a 100 µM solution of this compound in sterile aCSF.
-
Fill the Alzet Mini-Osmotic Pump (Model 2001, 200 µL reservoir volume, 1.0 µL/hr release rate for 7 days) with the this compound solution or aCSF (vehicle) according to the manufacturer's instructions.
-
Attach the pump to a brain infusion cannula.
-
-
Pump Implantation:
-
Endpoint Analysis:
-
At specified time points (e.g., 1, 3, and 7 days post-injury), euthanize the rats.[2][3]
-
Collect brain tissue for analysis of microglial activation markers (e.g., Galectin-3 via immunohistochemistry or Western blot).
-
Behavioral tests can also be conducted prior to euthanasia to assess functional outcomes.
-
References
- 1. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviewing the role of P2Y receptors in specific gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing MRS-2179 Stock Solution for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: MRS-2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] The P2Y1 receptor plays a critical role in various physiological processes, most notably in the initial stages of ADP-induced platelet aggregation.[1][3] Upon activation by ADP, the P2Y1 receptor couples to Gq proteins, initiating a signaling cascade that leads to platelet shape change and reversible aggregation.[1][3] Due to its selective inhibitory action, this compound is an invaluable tool for studying purinergic signaling and is a lead compound for the development of novel anti-thrombotic agents.[2][4] This document provides detailed protocols for the preparation and use of this compound in biological assays.
Data Presentation
Quantitative data for this compound tetrasodium salt are summarized below for ease of reference.
Table 1: Physicochemical Properties of this compound Tetrasodium Salt
| Property | Value | Source |
| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt | |
| Molecular Weight | 513.16 g/mol (Note: Varies by batch due to hydration) | |
| Formula | C₁₁H₁₃N₅O₉P₂Na₄ | |
| CAS Number | 1454889-37-2 | |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in water to 50 mM | |
| Storage (Solid) | Store at -20°C, sealed away from moisture | [5] |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Target Receptor/System | Source |
| Mechanism of Action | Competitive Antagonist | P2Y1 Receptor | [1] |
| Binding Affinity (KB) | 100 nM | P2Y1 Receptor | |
| Selectivity (IC₅₀) | 1.15 µM | P2X1 Receptor | [5] |
| 12.9 µM | P2X3 Receptor | [5] | |
| Low activity | P2Y2, P2Y4, P2Y6, P2X2, P2X4 Receptors | [5] | |
| Primary Application | Inhibition of ADP-induced platelet aggregation | Platelets | [2][3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be diluted to working concentrations for various assays.
Materials:
-
This compound tetrasodium salt powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Consult Certificate of Analysis (CoA): Before weighing, always refer to the batch-specific molecular weight provided on the product vial or CoA. The degree of hydration can alter the molecular weight.
-
Equilibrate Compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.
-
Calculation of Solvent Volume: Use the following formula to calculate the volume of water needed to achieve a 10 mM concentration:
Volume (µL) = (Mass (mg) / [Batch-Specific M.Wt. ( g/mol )]) * 100,000
Example using the typical M.Wt. of 513.16 g/mol : Volume (µL) = (1 mg / 513.16 g/mol ) * 100,000 = 194.88 µL
-
Reconstitution: Add the calculated volume (e.g., 194.88 µL) of sterile, nuclease-free water to the microcentrifuge tube containing the powder.
-
Dissolution: Cap the tube securely and vortex thoroughly for 30-60 seconds until the powder is completely dissolved.
-
Centrifugation: Briefly centrifuge the tube to collect the entire solution at the bottom.
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5][6]
-
For cell-based assays, it is recommended to sterilize the final working solution by passing it through a 0.22 µm filter before use.[5]
-
Protocol 2: General Protocol for an In Vitro Platelet Aggregation Assay
This protocol provides a general workflow for testing the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Platelet-Rich Plasma (PRP) or washed platelets
-
ADP (agonist) stock solution
-
Assay buffer (e.g., Tyrode's buffer)
-
Vehicle control (assay buffer or water)
-
Platelet aggregometer and cuvettes with stir bars
Procedure:
-
Prepare Working Solutions:
-
On the day of the experiment, thaw the this compound stock solution and prepare a series of working concentrations by diluting it in the assay buffer.
-
Prepare a working solution of the agonist, ADP (e.g., 20 µM).
-
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration: Calibrate the aggregometer using a cuvette with platelet-poor plasma (PPP) to set 100% aggregation and a cuvette with PRP to set 0% aggregation.
-
Pre-incubation:
-
Pipette PRP into aggregometer cuvettes containing stir bars.
-
Add a small volume of the desired this compound working solution (or vehicle control) to the PRP.
-
Incubate the mixture for a specified period (e.g., 2-5 minutes) at 37°C in the aggregometer.
-
-
Initiate Aggregation: Add the ADP working solution to the cuvette to initiate platelet aggregation.
-
Data Acquisition: Record the change in light transmittance for 5-10 minutes, or until the aggregation curve reaches a plateau.
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the results to determine the IC₅₀ value of this compound.
-
Mandatory Visualizations
Caption: P2Y1 receptor signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for preparing and using this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MRS 2179 ammonium salt | P2Y1 antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols for Light Transmission Aggregometry with MRS-2179
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is a widely used laboratory method to assess platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. These application notes provide a detailed protocol for utilizing LTA to study the inhibitory effects of MRS-2179, a selective antagonist of the P2Y1 purinergic receptor, on ADP-induced platelet aggregation.
The P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), plays a crucial role in the initial stages of platelet activation, including shape change and transient aggregation.[1][2] this compound, by selectively blocking this receptor, allows for the dissection of the P2Y1 signaling pathway in thrombosis and hemostasis.[3][4] Understanding the interaction between this compound and the P2Y1 receptor is pivotal for the development of novel antiplatelet therapies.[5][6]
P2Y1 Receptor Signaling Pathway and Inhibition by this compound
ADP-mediated platelet activation involves two key P2Y receptors: P2Y1 and P2Y12. The P2Y1 receptor is coupled to the Gq protein.[7][8] Upon ADP binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to platelet shape change and the initial, reversible phase of aggregation.[1][9] this compound acts as a competitive antagonist at the P2Y1 receptor, preventing ADP from binding and thereby inhibiting this signaling cascade.[1][4]
Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on ADP-induced platelet aggregation across different species, as determined by Light Transmission Aggregometry.
| Species | Agonist | IC50 Value of this compound | Reference |
| Human | ADP | pIC50: 5.51 ± 0.17 | [10] |
| Dog | ADP | pIC50: 5.34 ± 0.12 | [10] |
| Cat | ADP | pIC50: 5.34 ± 0.24 | [10] |
| Human | 2MeSADP | pIC50: 6.21 ± 0.20 | [10] |
| Dog | 2MeSADP | pIC50: 5.35 ± 0.11 | [10] |
| Cat | 2MeSADP | pIC50: 5.77 ± 0.09 | [10] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant: 3.2% (0.109 M) buffered sodium citrate
-
Polypropylene or siliconized glass tubes
-
Centrifuge
Protocol:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).[11]
-
Gently mix the blood by inversion.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[12]
-
Carefully aspirate the upper platelet-rich plasma layer and transfer it to a clean polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[12]
-
Collect the supernatant (platelet-poor plasma).
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
Light Transmission Aggregometry Protocol with this compound
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound solution (stock solution prepared in an appropriate solvent, e.g., distilled water or buffer, and then diluted to working concentrations)
-
Adenosine diphosphate (ADP) solution (agonist)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Protocol:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.[13]
-
Place the cuvette in the appropriate channel of the aggregometer and set the light transmission to 0%.
-
Pipette 450 µL of PPP into another cuvette.
-
Place this cuvette in the aggregometer and set the light transmission to 100%.[14]
-
-
Incubation with Inhibitor:
-
Pipette a fresh 450 µL aliquot of PRP into a new cuvette.
-
Add a small volume (e.g., 50 µL) of the desired concentration of this compound solution or vehicle control. A concentration of 20 µM this compound has been shown to be effective at inhibiting ADP-induced aggregation.[6]
-
Incubate the mixture for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
-
Initiation of Aggregation:
-
Add a submaximal concentration of ADP (e.g., 5-10 µM) to the cuvette to induce platelet aggregation.[13]
-
The final volume in the cuvette should be 500 µL.
-
-
Data Recording:
-
Record the change in light transmission for 5-10 minutes. The aggregometer software will generate an aggregation curve.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for both the control and this compound-treated samples.
-
To determine the IC50 value, perform a dose-response experiment with varying concentrations of this compound and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for LTA with this compound.
References
- 1. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. P2Y Purinergic Receptors, Endothelial Dysfunction, and Cardiovascular Diseases | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unimedizin-mainz.de [unimedizin-mainz.de]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Troubleshooting & Optimization
MRS-2179 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of MRS-2179, a selective P2Y1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound depends on the salt form. The tetrasodium salt of this compound is soluble in water up to 50 mM. The ammonium salt is also soluble in water, with a reported solubility of up to 100 mM. For optimal results, it is always recommended to use high-purity water, such as deionized or distilled water.
Q2: Can I dissolve this compound in DMSO or ethanol?
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of the chosen solvent (e.g., water). Gently vortex or sonicate until the powder is completely dissolved. For example, to make a 10 mM stock solution from 1 mg of this compound tetrasodium salt (MW: 513.16 g/mol ), you would add approximately 195 µL of water. It is recommended to use the batch-specific molecular weight found on the product's certificate of analysis for precise calculations.
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound should be stored at -20°C or -80°C for long-term stability.[2] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.
Q5: Is it necessary to filter the this compound solution?
A5: If you are using a freshly prepared aqueous stock solution for cell-based assays, it is good practice to sterilize the solution by passing it through a 0.22 µm filter before use to prevent microbial contamination.[2]
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered when working with this compound.
Problem 1: this compound powder is not dissolving completely in water.
-
Possible Cause 1: The concentration you are trying to achieve exceeds the solubility limit.
-
Solution: Try preparing a more dilute solution. The maximum solubility of this compound tetrasodium salt in water is 50 mM.
-
-
Possible Cause 2: Insufficient mixing.
-
Solution: Ensure thorough mixing by vortexing or brief sonication. Warming the solution slightly (e.g., to 37°C) may also aid dissolution, but be cautious about potential degradation with prolonged heating.
-
-
Possible Cause 3: The quality of the water is suboptimal.
-
Solution: Use high-purity, deionized, or distilled water.
-
Problem 2: The this compound solution appears cloudy or has visible precipitate after storage.
-
Possible Cause 1: The solution has come out of solution due to storage at low temperatures.
-
Solution: Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to ensure all components are redissolved.
-
-
Possible Cause 2: Repeated freeze-thaw cycles have led to precipitation.
-
Solution: Prepare and store the stock solution in small aliquots to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: The compound has degraded over time.
-
Solution: It is recommended to use freshly prepared solutions whenever possible. If using a stored solution, its efficacy should be validated.
-
Problem 3: Precipitation occurs when diluting the aqueous stock solution into a physiological buffer (e.g., PBS) or cell culture medium.
-
Possible Cause 1: The buffer components (e.g., salts, proteins) are affecting the solubility of this compound.
-
Solution:
-
Try diluting the stock solution in a stepwise manner, adding the this compound solution to the buffer while gently mixing.
-
Consider preparing the final working solution directly in the experimental buffer, ensuring the final concentration does not exceed its solubility in that specific medium.
-
Perform a small-scale test to check for precipitation before preparing a large volume.
-
-
Data Presentation
Table 1: Solubility of this compound
| Salt Form | Solvent | Maximum Concentration (mM) | Reference(s) |
| Tetrasodium Salt | Water | 50 | |
| Ammonium Salt | Water | 100 | |
| Tetrasodium Salt | DMSO | Data not available | |
| Tetrasodium Salt | Ethanol | Data not available |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
This compound
-
Adenosine diphosphate (ADP)
-
Human whole blood
-
Anticoagulant (e.g., Acid-Citrate-Dextrose)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
Blood Collection: Collect human whole blood into tubes containing an anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Assay Performance:
-
Pre-warm the PRP to 37°C.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a few minutes.
-
Add ADP to induce platelet aggregation.
-
Monitor the change in light transmission using an aggregometer for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Set 100% aggregation with PPP and 0% with PRP.
-
Calculate the percentage of aggregation for each sample.
-
Determine the IC50 value of this compound by testing a range of concentrations.
-
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
determining the optimal working concentration of MRS-2179
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MRS-2179, a selective P2Y1 receptor antagonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing any inhibition of ADP-induced platelet aggregation? | Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the P2Y1 receptor in your specific assay conditions. Agonist Concentration Too High: The concentration of ADP used to induce aggregation may be too high, overcoming the competitive antagonism of this compound. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Optimize Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup. A concentration of 20µM has been shown to be effective in inhibiting ADP-induced aggregation in human platelets[1]. Optimize Agonist Concentration: Use a submaximal concentration of ADP to induce aggregation. This will make the assay more sensitive to inhibition by this compound. Proper Handling: Store this compound at -20°C[2][3]. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles[3]. |
| I'm seeing inconsistent results between experiments. | Variability in Platelet Preparation: Platelet-rich plasma (PRP) or washed platelet preparations can vary in platelet count and reactivity between donors and preparations. Incubation Time: Insufficient or inconsistent incubation time with this compound before adding the agonist can lead to variable results. | Standardize Platelet Preparation: Standardize your protocol for preparing PRP or washed platelets, ensuring a consistent platelet count for each experiment (e.g., 2.5 x 10⁸ platelets/mL). Standardize Incubation Time: Incubate the platelet suspension with this compound for a consistent period (e.g., 2-5 minutes) before adding ADP[4]. |
| My this compound solution is not fully dissolving. | Solubility Limits: this compound has a finite solubility in aqueous solutions. | Use Appropriate Solvent: The tetrasodium salt of this compound is soluble in water up to 50 mM[2]. Ensure you are not exceeding this concentration. For stock solutions, you can dissolve it in water and store at -80°C for up to 6 months[3]. |
| I'm observing off-target effects in my cellular assay. | High Concentration: Very high concentrations of this compound may lead to non-specific effects or inhibition of other P2X receptors. | Check Selectivity Profile: this compound is selective for the P2Y1 receptor. However, at higher concentrations, it can inhibit P2X1 (IC50 = 1.15 µM) and P2X3 (IC50 = 12.9 µM) receptors[2]. Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a competitive antagonist of the P2Y1 receptor[2][5]. The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). Upon activation, it couples to Gq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent cellular responses, such as platelet shape change and aggregation[5]. This compound competitively blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these downstream signaling events. Recent studies have also suggested that this compound can act as an inverse agonist, reducing the constitutive activity of the P2Y1 receptor[6].
What is the recommended solvent and storage condition for this compound?
The tetrasodium salt of this compound is soluble in water[2]. It is recommended to store the solid compound at -20°C[2][3]. Stock solutions can be prepared in water and should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles[3].
What is the selectivity profile of this compound?
This compound is a selective antagonist for the P2Y1 receptor. It shows significantly lower potency for other purinergic receptors, including P2X1 (IC50 = 1.15 µM), P2X3 (IC50 = 12.9 µM), P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors[2].
Can this compound be used in in vivo studies?
Yes, this compound has been used in animal models. For instance, intravenous injection of this compound in mice and rats has been shown to prolong bleeding time and inhibit ex vivo platelet aggregation[7][8]. In a mouse model of vein graft transplantation, intraperitoneal injection of this compound was also utilized[9].
Quantitative Data Summary
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound for the P2Y1 receptor. Note that K_i and K_B are measures of binding affinity, while IC50 is the concentration of an inhibitor required for 50% inhibition of a biological response. pA2 is another measure of antagonist potency.
| Parameter | Species | Receptor | Value | Reference |
| K_B | Turkey | P2Y1 | 100 nM | [2] |
| K_B | Turkey | P2Y1 | 102 nM | [3] |
| K_i | Turkey | P2Y1 | ~100 nM | [4] |
| K_d | Human | P2Y1 | 109 ± 18 nM | [7][8] |
| pA2 | Turkey | P2Y1 | 6.99 | [4][3] |
| IC50 | Human | P2Y1 | 0.177 µM | [4] |
| IC50 (vs P2X1) | Rat | P2X1 | 1.15 µM | [4][2] |
Experimental Protocols
Detailed Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human blood
-
Acid-citrate-dextrose (ACD) anticoagulant
-
Prostacyclin (PGI₂) (optional, for washed platelets)
-
Apyrase (optional, for washed platelets)
-
Tyrode's buffer (optional, for washed platelets)
-
Adenosine diphosphate (ADP)
-
This compound
-
Light Transmission Aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect human blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Washed Platelet Preparation (Optional, for higher purity):
-
Add PGI₂ to the PRP to prevent platelet activation during centrifugation.
-
Centrifuge the PRP at 800-1000 x g for 10-15 minutes.
-
Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to degrade any released ADP.
-
Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL)[4].
-
-
Platelet Aggregation Assay:
-
Pre-warm the platelet suspension (PRP or washed platelets) to 37°C.
-
Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for 2-5 minutes[4].
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a submaximal concentration of ADP to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes)[4].
-
-
Data Analysis:
-
Quantify the maximum aggregation percentage for each condition.
-
Plot a dose-response curve for this compound inhibition and calculate the IC₅₀ value.
-
Detailed Protocol 2: Calcium Imaging Assay
This protocol outlines a general method to measure the effect of this compound on ADP-induced intracellular calcium mobilization in P2Y1-expressing cells.
Materials:
-
P2Y1-expressing cells (e.g., HEK293 cells transfected with P2Y1)
-
Cell culture medium
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Adenosine diphosphate (ADP)
-
This compound
-
Fluorescence microplate reader or microscope equipped for calcium imaging
Procedure:
-
Cell Preparation:
-
Seed the P2Y1-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a dye-loading solution by dissolving Fluo-4 AM and Pluronic F-127 in serum-free medium or HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake[5].
-
Wash the cells with HBSS to remove excess dye[5].
-
-
Calcium Measurement:
-
Prepare a plate with this compound at various concentrations and another plate with the P2Y1 agonist, ADP.
-
Place the cell plate and the compound plates into the fluorescence imaging instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound solution to the cells and incubate for a specified period.
-
Add the ADP solution to initiate the calcium response.
-
Monitor the change in fluorescence over time[5].
-
-
Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization.
-
Calculate the IC50 value from the concentration-response curve of this compound.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Workflow for Determining Optimal this compound Concentration.
References
- 1. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of MRS-2179 at high concentrations
Welcome to the Technical Support Center for MRS-2179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding its selectivity and potential for off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective competitive antagonist of the P2Y1 receptor, which is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] It has a binding affinity (KB) of approximately 100 nM for the P2Y1 receptor.[1]
Q2: How selective is this compound for the P2Y1 receptor over other P2 receptors?
A2: this compound displays selectivity for the P2Y1 receptor over several other P2X and P2Y receptor subtypes. The available data on its activity at other P2 receptors is summarized in the table below. At concentrations close to its KB for P2Y1, it is not expected to significantly interact with these other receptors.
Q3: What are the known off-target effects of this compound at high concentrations?
A3: Currently, comprehensive data from broad off-target screening panels (such as a CEREP panel or a wide kinase screen) for this compound are not publicly available. The primary characterization of this compound has focused on its selectivity within the P2 receptor family. While it is selective against certain P2X and P2Y receptors, its activity against other receptor families (e.g., other GPCRs, ion channels, kinases) at high concentrations has not been systematically documented in the literature.
Q4: Why is it important to be cautious when using this compound at high concentrations?
A4: As with any pharmacological tool, using concentrations significantly higher than the KB or Ki for the primary target increases the risk of engaging unintended targets. For this compound, concentrations in the high micromolar range could potentially lead to off-target effects that are not observed at the nanomolar concentrations required for P2Y1 antagonism. Such effects can lead to misinterpretation of experimental results. Therefore, it is crucial to use the lowest effective concentration and to include appropriate controls to validate that the observed effects are mediated by P2Y1 inhibition.
Q5: Are there any reports of this compound affecting kinase signaling?
A5: One study investigating the effects of this compound on vascular smooth muscle cells reported decreased phosphorylation of Akt, Erk1/2, and p38.[2] However, these effects were attributed to the downstream consequences of P2Y1 receptor blockade in that specific cellular context, rather than a direct off-target inhibition of these kinases by this compound. Without a direct kinase activity screen, it is not possible to definitively rule out interactions at high concentrations.
Quantitative Data Summary
The following table summarizes the known affinity and potency of this compound at its primary target and its selectivity against other P2 receptors.
| Target Receptor | Parameter | Value | Reference(s) |
| P2Y1 | KB | 100 nM | [1] |
| P2X1 | IC50 | 1.15 µM | [1] |
| P2X3 | IC50 | 12.9 µM | [1] |
| P2X2, P2X4 | Activity | No significant activity at tested concentrations | [1] |
| P2Y2, P2Y4, P2Y6 | Activity | No significant activity at tested concentrations | [1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results at high concentrations of this compound. | Off-target effects: The concentration used may be high enough to engage unintended molecular targets. | - Perform a dose-response curve to determine the minimal effective concentration. - Use a structurally different P2Y1 antagonist as a control to see if the effect is reproducible. - If possible, use a P2Y1 knockout/knockdown cell line or animal model to confirm the on-target effect. |
| Observed effect is not completely reversed by a P2Y1 agonist. | Non-specific or off-target activity: The effect may not be solely mediated by the P2Y1 receptor. | - Verify the potency and purity of your this compound stock. - Consider the possibility of irreversible binding or slow dissociation from an off-target. - Characterize the effect using other pharmacological tools for the suspected off-target. |
| Variability in antagonist potency between experiments. | Experimental conditions: Factors like pH, buffer composition, and presence of serum can affect compound activity. Compound degradation: this compound is a phosphate-containing nucleotide analog and may be susceptible to degradation by phosphatases. | - Standardize all experimental buffers and conditions. - Prepare fresh stock solutions of this compound and store them appropriately. - If using cell culture, minimize the presence of serum or test for phosphatase activity. |
Experimental Protocols
To assist researchers in validating the on-target activity of this compound and investigating potential off-target effects, we provide the following detailed experimental protocols.
Radioligand Binding Assay for P2Y1 Receptor Affinity
This assay directly measures the binding of this compound to the P2Y1 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells).
-
Radioligand: e.g., [³H]-MRS2500 or another suitable P2Y1 antagonist radioligand.
-
This compound.
-
Non-specific binding control: A high concentration of a potent, unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of diluted this compound or vehicle.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of P2Y1 receptor-expressing membranes (5-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization (FLIPR)
This assay measures the ability of this compound to block the increase in intracellular calcium induced by a P2Y1 agonist.
Materials:
-
Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).
-
P2Y1 agonist (e.g., 2-MeSADP).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer for 60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Assay:
-
Place the cell plate in the FLIPR instrument.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add a P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration).
-
Record the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the P2Y1 receptor.
Experimental Workflow for Off-Target Effect Assessment
Caption: A logical workflow for investigating potential off-target effects.
References
common experimental problems with MRS-2179 and solutions
Welcome to the technical support center for MRS-2179. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Stability
Question: I am having trouble dissolving this compound, or my compound is precipitating out of solution. What should I do?
Answer: this compound tetrasodium salt is generally soluble in water.[1][2][3] However, issues with solubility and stability can arise. Here’s a guide to help you troubleshoot:
-
Recommended Solvent: The recommended solvent for this compound tetrasodium salt is water, with a solubility of up to 50 mM.[1][2][3]
-
Stock Solution Preparation: When preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the product vial and Certificate of Analysis, as this can vary due to hydration.[2] For example, a stock solution can be prepared by dissolving the compound in water to a concentration of 25.66 mg/mL (50 mM).
-
Storage: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Precipitation: If you observe precipitation, gentle warming and vortexing of the solution may help. Ensure that the final concentration in your experimental buffer is within the solubility limits. For aqueous stock solutions intended for cell culture, sterile filtration through a 0.22 µm filter is recommended before use.[4]
Non-Specific Binding in Assays
Question: I am observing high background noise or suspected non-specific binding in my binding or functional assays. How can I minimize this?
Answer: Non-specific binding can occur when a compound binds to unintended targets, leading to inaccurate results.[5][6] While this compound is a selective P2Y1 receptor antagonist, minimizing non-specific binding is crucial for reliable data.
-
Blocking Agents: Utilize blocking agents in your assay buffer to saturate non-specific binding sites on your assay plates or membranes.[6] Common blocking agents include Bovine Serum Albumin (BSA) or casein.
-
Detergents: Including a mild detergent like Tween-20 or Triton X-100 in your wash buffers can help disrupt weak, non-specific hydrophobic interactions.[6]
-
Optimize Concentrations: Use the lowest effective concentration of this compound necessary to achieve P2Y1 receptor antagonism. This reduces the likelihood of off-target binding.
-
Control Experiments: Always include appropriate controls, such as a "no primary antibody" or "no receptor" control, to quantify the level of non-specific binding in your assay.
Verifying Antagonist Activity
Question: How can I confirm that this compound is effectively antagonizing the P2Y1 receptor in my experiment?
Answer: Verifying the antagonist activity of this compound is essential. This can be achieved through various functional assays.
-
Competitive Antagonism: this compound is a competitive antagonist, meaning it will cause a rightward shift in the concentration-response curve of a P2Y1 agonist (like ADP or 2-MeSADP) without affecting the maximum response.[7] Performing a Schild analysis can determine the pA2 value, a measure of antagonist potency.
-
Calcium Mobilization Assay: In cells expressing the P2Y1 receptor, pre-incubation with this compound should inhibit the increase in intracellular calcium induced by a P2Y1 agonist.[8]
-
Platelet Aggregation Assay: In platelet-rich plasma, this compound should inhibit platelet aggregation induced by ADP.[8][9] This is a classic functional assay for P2Y1 antagonists.
-
Control for P2Y12 Receptor: It's important to note that ADP also activates the P2Y12 receptor on platelets. This compound is selective for P2Y1 and should not affect P2Y12-mediated adenylyl cyclase inhibition.[9]
Potential Off-Target Effects
Question: I am concerned about potential off-target effects of this compound. What is known about its selectivity?
Answer: this compound is a selective P2Y1 receptor antagonist, but like any pharmacological tool, it's important to be aware of its selectivity profile.
-
Selectivity Profile: this compound is selective for the P2Y1 receptor over other P2X and P2Y receptors.[1][4] For instance, its affinity for P2Y1 (KB = 100 nM) is significantly higher than for P2X1 (IC50 = 1.15 µM) and P2X3 (IC50 = 12.9 µM).[1]
-
Experimental Controls: To rule out off-target effects in your specific system, consider using:
-
A structurally different P2Y1 antagonist: Comparing the effects of this compound with another selective P2Y1 antagonist can help confirm that the observed effects are mediated by the P2Y1 receptor.
-
P2Y1 receptor knockout/knockdown models: If available, using cells or tissues lacking the P2Y1 receptor is a definitive way to confirm on-target activity.[10]
-
Varying Concentrations: Observe if the effect of this compound is dose-dependent and consistent with its known potency at the P2Y1 receptor.
-
Quantitative Data
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor/System | Reference |
|---|---|---|---|
| KB | 100 nM | P2Y1 Receptor | [1][2] |
| pA2 | 6.99 | Turkey P2Y1 Receptor | [4] |
| IC50 | 1.15 µM | P2X1 Receptor | [1][4] |
| IC50 | 12.9 µM | P2X3 Receptor |[1][4] |
Table 2: Solubility and Storage of this compound Tetrasodium Salt
| Parameter | Details | Reference |
|---|---|---|
| Solubility | Soluble to 50 mM in water | [1][2] |
| Storage of Solid | Store at -20°C | [1][2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months |[4] |
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This functional assay measures changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists.[8]
Materials:
-
Cells expressing the P2Y1 receptor
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
P2Y1 agonist (e.g., 2-MeSADP)
-
This compound
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Plate P2Y1-expressing cells in a 96-well plate and allow them to attach overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in the assay buffer. Remove the culture medium and add the loading solution to the cells. Incubate for 60 minutes at 37°C.[11]
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.[11]
-
Assay: a. Place the cell plate in the fluorescence plate reader. b. Add various concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes). c. Measure the baseline fluorescence. d. Inject the P2Y1 agonist (at its EC50 or EC80 concentration) and immediately begin recording the fluorescence signal over time.[8][11]
-
Data Analysis: The potency of this compound is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[8]
ADP-Induced Platelet Aggregation Assay
This protocol measures platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by this compound.[8]
Materials:
-
Freshly drawn human venous blood collected into sodium citrate anticoagulant.
-
ADP (agonist)
-
This compound
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used as a reference for 100% aggregation.
-
Assay: a. Pre-warm the PRP to 37°C. b. Add a specific concentration of this compound or vehicle control to the PRP and incubate for a designated time. c. Add ADP to induce platelet aggregation and monitor the change in light transmittance over time using the aggregometer.
-
Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the maximum aggregation percentage compared to the vehicle control.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Bio-Techne [bio-techne.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 7. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purinergic neuromuscular transmission is absent in the colon of P2Y1 knocked out mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: MRS-2179 Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the P2Y1 receptor antagonist, MRS-2179, in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing activity over a short period. What is the likely cause?
A1: this compound, a nucleotide analog containing a bisphosphate moiety, is susceptible to hydrolysis in aqueous solutions. This degradation process involves the cleavage of the phosphate bonds and is a primary reason for the loss of biological activity. The rate of hydrolysis is significantly influenced by the pH of the solution, temperature, and the presence of certain enzymes or metal ions.
Q2: What are the recommended storage conditions for this compound aqueous solutions?
A2: For optimal stability, it is recommended to store aqueous stock solutions of this compound at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For short-term storage (e.g., during an experiment), solutions should be kept on ice.
Q3: How does pH affect the stability of this compound in solution?
Q4: Which buffers are compatible with this compound and suitable for stability studies?
A4: When selecting a buffer, it is important to consider its compatibility with downstream assays. For many biological assays, phosphate, citrate, or Tris buffers are common choices. However, for studies involving mass spectrometry, volatile buffers like ammonium acetate or ammonium formate are preferable to avoid instrument contamination. The choice of buffer can also influence the stability of the compound; therefore, it is advisable to test the stability of this compound in the specific buffer system you plan to use.
Q5: Are there any additives that can enhance the stability of this compound in solution?
A5: The use of excipients to stabilize nucleotide analogs is an area of active research. Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can be beneficial by sequestering divalent metal ions that can catalyze phosphate hydrolysis. Additionally, cryoprotectants like glycerol or sucrose can be added to solutions intended for long-term frozen storage to protect against degradation during freezing and thawing.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.
-
Minimize Incubation Time: If possible, reduce the pre-incubation time of this compound in the assay medium before adding it to the cells.
-
pH of Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and this compound stability.
-
Conduct a Time-Course Experiment: To assess stability in your specific assay medium, incubate this compound in the medium for different durations (e.g., 0, 1, 2, 4, 8 hours) at the assay temperature. Then, test the activity of each solution to determine the time frame within which the compound remains stable.
-
Issue 2: Precipitate formation in the this compound solution.
-
Possible Cause: Poor solubility at the desired concentration or pH, or interaction with components of the buffer.
-
Troubleshooting Steps:
-
Verify Solubility: this compound tetrasodium salt is reported to be soluble in water up to 50 mM.[1] If you are working near this concentration, consider preparing a slightly more dilute stock solution.
-
Adjust pH: The solubility of this compound may be pH-dependent. Ensure the pH of your solution is appropriate.
-
Buffer Compatibility: Test the solubility of this compound in different buffer systems to identify one that is most compatible.
-
Sonication: Brief sonication of the solution may help to dissolve any small particles.
-
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound at 37°C
(Note: The following data is illustrative to demonstrate a typical pH-rate profile for a nucleotide analog and is not based on published experimental data for this compound.)
| pH | Buffer System (50 mM) | Half-life (t½) in hours | Apparent First-Order Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | Citrate | 12 | 0.0578 |
| 5.0 | Acetate | 48 | 0.0144 |
| 7.4 | Phosphate | 36 | 0.0192 |
| 9.0 | Tris | 8 | 0.0866 |
Table 2: Illustrative Effect of Temperature on this compound Stability in pH 7.4 Phosphate Buffer
(Note: The following data is illustrative and not based on published experimental data for this compound.)
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 720 |
| 25 | 96 |
| 37 | 36 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in purified water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 1, 3, and 7 days.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point could be:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Optimize the gradient profile to achieve good resolution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., ~260 nm).
4. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products are well-separated from the parent peak.
Visualizations
References
Technical Support Center: Minimizing Variability in Platelet Aggregation Assays with MRS-2179
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing MRS-2179 in platelet aggregation assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and achieve reliable, reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your platelet aggregation experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Low Inhibition of Platelet Aggregation with this compound | Inaccurate this compound Concentration: Incorrect weighing, dilution, or degradation of the compound. | - Prepare fresh this compound solutions for each experiment. - Verify the final concentration of your stock solution. - Avoid repeated freeze-thaw cycles of stock solutions.[1] |
| Suboptimal Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) may be too high, overcoming the inhibitory effect of this compound. | - Use a concentration of ADP that induces a submaximal aggregation response (e.g., 5-10 µM) to sensitively measure inhibition.[1] - Perform a dose-response curve for your agonist to determine the optimal concentration for your experimental conditions. | |
| Pre-activated Platelets: Platelets may have been activated during blood collection or processing, making them less responsive to inhibition. | - Ensure proper venipuncture technique with a 21-gauge needle, discarding the first 2-3 mL of blood to avoid tissue factor contamination.[1] - Use 3.2% sodium citrate as the anticoagulant.[1] - Handle blood samples gently, avoiding vigorous mixing or shaking. | |
| High Variability in Aggregation Inhibition Between Experiments | Inconsistent Sample Handling: Variations in the time between blood collection and the start of the assay, as well as storage temperature, can significantly impact platelet function.[2][3] | - Standardize the time from venipuncture to the start of the aggregation assay, ideally within 2 hours. - Store and process blood samples at room temperature.[2][3] - Ensure consistent centrifugation speed and time for preparing platelet-rich plasma (PRP).[1] |
| Instability of this compound: The antagonist may degrade if not stored or handled properly. | - Prepare fresh solutions of this compound for each experiment. - Store stock solutions at -20°C for no longer than one month. | |
| Inter-donor Variability: There is inherent biological variability in platelet reactivity among different donors.[1] | - Acknowledge this biological variability in your data analysis. - If possible, use platelets from the same donor for comparative experiments. - When screening compounds, use platelets from multiple donors to ensure the observed effects are not donor-specific. | |
| Incomplete Platelet Aggregation Inhibition | High Agonist Concentration: The concentration of the agonist may be too high for the given this compound concentration. | - Titrate the concentration of your agonist to find a submaximal dose that allows for a clear window of inhibition. |
| Presence of Other Activation Pathways: Platelet aggregation can be induced by multiple pathways. This compound specifically blocks the P2Y1 receptor. If other agonists like thrombin or collagen are present or if the primary agonist activates other receptors, complete inhibition will not be achieved with this compound alone.[4][5][6] | - Be aware of the specific pathways activated by your chosen agonist. - For agonists that activate multiple pathways, consider using a combination of inhibitors to achieve complete blockade. For example, this compound can be used with a P2Y12 antagonist for synergistic inhibition of ADP-induced aggregation.[7] | |
| Irreproducible Aggregation Curves | Inconsistent Pipetting: Inaccurate or inconsistent volumes of PRP, agonist, or inhibitor. | - Ensure your pipettes are calibrated regularly. - Use proper pipetting techniques to ensure accuracy and precision. |
| Instrument Malfunction: Incorrect temperature or stirring speed in the aggregometer. | - Verify that the aggregometer is calibrated and maintained according to the manufacturer's instructions. - Ensure the temperature is maintained at 37°C and the stirring speed is consistent (typically 900-1200 rpm). | |
| Improper Mixing: Inadequate mixing of the PRP before aliquoting can lead to variations in platelet concentration between samples. | - Gently invert the PRP tube several times before taking an aliquot for each replicate. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective and competitive antagonist of the P2Y1 purinergic receptor on platelets.[8] The P2Y1 receptor is a Gq-coupled receptor that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to an increase in intracellular calcium, platelet shape change, and the initial phase of reversible platelet aggregation.[8] By blocking this receptor, this compound prevents these initial steps of platelet activation.
2. What is the optimal concentration of this compound to use?
The optimal concentration of this compound can vary depending on the experimental conditions, particularly the concentration of the agonist used. A concentration of 20µM this compound has been shown to effectively inhibit ADP-induced aggregation.[9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
3. How should I prepare and store this compound?
This compound is soluble in water. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
4. What is the recommended pre-incubation time for this compound?
A pre-incubation time of 2 to 15 minutes with the platelet-rich plasma (PRP) before adding the agonist is generally recommended to allow for the antagonist to bind to the P2Y1 receptors.
5. Why do I still see some platelet aggregation even at high concentrations of this compound?
This can be due to a few factors:
-
High Agonist Concentration: If the agonist concentration is too high, it can overcome the competitive antagonism of this compound.
-
Activation of Other Receptors: Platelet agonists like thrombin and collagen can activate platelets through pathways independent of the P2Y1 receptor.[5][6] this compound will only inhibit the component of aggregation mediated by P2Y1.
-
P2Y12 Receptor Activation: ADP also activates the P2Y12 receptor, which is responsible for sustained platelet aggregation. This compound does not block this receptor. For complete inhibition of ADP-induced aggregation, a combination of a P2Y1 and a P2Y12 antagonist may be necessary.[7]
6. Can I use this compound with other platelet agonists besides ADP?
Yes, this compound can be used to investigate the contribution of the P2Y1 receptor to platelet aggregation induced by other agonists like thrombin and collagen.[4][5][6] These agonists often cause the release of ADP from platelet-dense granules, which then acts on P2Y1 and P2Y12 receptors to amplify the aggregation response.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and factors affecting platelet aggregation variability.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species | Notes |
| IC₅₀ | 5300 ± 900 nM | Human | Against 10 µM ADP-induced platelet activation.[7] |
| Kᵢ | 100 nM | Human | Competitive antagonist at the P2Y1 receptor. |
| K𝘥 | 109 ± 18 nM | Human | Binding affinity to P2Y1 receptors on washed human platelets.[8] |
| Optimal Inhibitory Concentration | 20 µM | Human | For complete inhibition of ADP-induced aggregation.[9] |
Table 2: Impact of Pre-Analytical Variables on Platelet Aggregation
| Variable | Condition | Effect on Platelet Aggregation | Recommendation |
| Storage Time of Whole Blood | > 2-4 hours at room temperature | Decreased aggregation response.[2][3] | Process samples as soon as possible, ideally within 2 hours of collection. |
| Storage Temperature of PRP | 4°C | Can lead to platelet activation.[10] | Store PRP at room temperature.[10] |
| 37°C for 24 hours | Significant decrease in aggregation response.[10] | Store PRP at room temperature and use within a few hours. | |
| Anticoagulant | 3.2% Sodium Citrate | Standard for platelet aggregation studies.[1] | Use 3.2% sodium citrate. |
| Centrifugation | Inconsistent speed and time | Variable platelet count in PRP.[1] | Standardize centrifugation protocol (e.g., 200 x g for 15 minutes at room temperature).[1] |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) with this compound
This protocol outlines the key steps for performing a platelet aggregation assay using LTA to evaluate the inhibitory effect of this compound.
1. Blood Collection and PRP Preparation:
- Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks.
- Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[1]
- Discard the first 2-3 mL of blood.[1]
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[1]
- Carefully transfer the PRP to a clean polypropylene tube.
- Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
2. Instrument Setup and Calibration:
- Turn on the aggregometer and allow it to warm up to 37°C.[1]
- Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.[1]
3. Aggregation Assay:
- Pipette a standardized volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
- Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.
- Add the desired concentration of this compound or vehicle control to the PRP and incubate for 2-15 minutes with stirring.
- Establish a stable baseline reading.
- Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to the cuvette to initiate aggregation.[1]
- Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.[1]
4. Data Analysis:
- Determine the maximum platelet aggregation percentage for each sample.
- Calculate the percentage of inhibition for this compound treated samples relative to the vehicle control.
Mandatory Visualization
Caption: P2Y1 receptor signaling pathway and inhibition by this compound.
Caption: Workflow for in vitro platelet aggregation assay with this compound.
Caption: Troubleshooting flowchart for platelet aggregation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet responsiveness to yohimbine hydrochloride and MRS2179 in the context of the interaction between collagen and epinephrine in acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired platelet responses to thrombin and collagen in AKT-1—deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic action between inhibition of P2Y12/P2Y1 and P2Y12/thrombin in ADP- and thrombin-induced human platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in Calcium Imaging with MRS-2179
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing MRS-2179 in calcium imaging experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any inhibition of the ADP-induced calcium signal after applying this compound. What are the possible reasons?
A1: Several factors could contribute to the lack of an inhibitory effect of this compound. Consider the following possibilities:
-
Inappropriate Concentration: The concentration of this compound may be too low to effectively compete with the ADP concentration used. This compound is a competitive antagonist of the P2Y1 receptor with a Kb of approximately 100-102 nM.[1][2] Ensure you are using a concentration sufficient to antagonize the P2Y1 receptor in your specific experimental system. Concentrations in the range of 1-10 µM are often effective at abolishing ADP-induced calcium increases.[3]
-
P2Y1 Receptor Desensitization: Prolonged exposure to ADP or other agonists can lead to the desensitization and internalization of P2Y1 receptors, rendering them unresponsive to further stimulation and, consequently, making the effect of an antagonist difficult to observe.[4][5][6][7] This desensitization of the P2Y1 receptor is largely dependent on protein kinase C (PKC) activity.[4][6]
-
Compound Stability and Solubility: While this compound is soluble in water (up to 50 mM), improper storage or handling can affect its stability and potency.[1] Prepare fresh solutions and store stock solutions at -20°C for up to one month or -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.
-
Presence of Other P2Y Receptors: Your cells of interest may express other P2Y receptors that are also coupled to calcium signaling and are not blocked by this compound at the concentration used. For example, P2Y2 and P2Y4 receptors are also coupled to Gq and subsequent calcium mobilization.[9]
-
Experimental Workflow: The timing of this compound application relative to the agonist is critical. As a competitive antagonist, it should be pre-incubated with the cells before the addition of ADP to allow for binding to the P2Y1 receptor.
Q2: I am observing an unexpected increase in the calcium signal after applying this compound alone. What could be the cause?
A2: While this compound is a P2Y1 receptor antagonist, an unexpected increase in calcium signal is unusual but could potentially be explained by a few factors:
-
Off-Target Effects at High Concentrations: At concentrations significantly higher than its Kb for the P2Y1 receptor, this compound might exhibit off-target effects on other receptors or ion channels, although it is known to be selective.[1] It is selective over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[1]
-
Inverse Agonism: Some compounds initially classified as antagonists can exhibit inverse agonist properties, meaning they can reduce the basal activity of a constitutively active receptor. While not widely reported for this compound, some P2Y1 receptor antagonists have been shown to act as inverse agonists.[10] If the P2Y1 receptor in your system has high constitutive activity, the application of an inverse agonist could potentially lead to complex downstream signaling events that might indirectly affect calcium levels.
-
Experimental Artifacts: Ensure that the observed signal is not an artifact of the experimental setup. This could include issues with the dye loading, phototoxicity, or mechanical stimulation of the cells during solution exchange.[11]
Q3: What is the optimal concentration of this compound to use in my calcium imaging experiment?
A3: The optimal concentration of this compound depends on the concentration of the agonist (ADP) you are trying to block and the specific cell type and receptor density. A good starting point is a concentration 10- to 100-fold higher than its Kb of ~100 nM.[1][2] Many studies have successfully used this compound in the range of 1-10 µM to effectively block ADP-induced calcium responses.[3] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store my this compound stock solutions?
A4: this compound tetrasodium salt is soluble in water up to 50 mM.[1] For stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[8] When preparing working solutions, you can dilute the stock in your desired experimental buffer.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its pharmacological properties.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Kb) | 100 - 102 nM | P2Y1 Receptor | [1][2] |
| IC50 (vs. P2X1) | 1.15 µM | P2X1 Receptor | [1] |
| IC50 (vs. P2X3) | 12.9 µM | P2X3 Receptor | [1] |
| Solubility in Water | up to 50 mM | - | [1] |
Experimental Protocols
Detailed Methodology for Calcium Imaging with this compound
This protocol outlines a general procedure for measuring intracellular calcium changes in response to P2Y1 receptor activation and its inhibition by this compound.
1. Cell Preparation:
-
Plate cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates or on glass coverslips).
-
Allow cells to adhere and grow to the desired confluency.
2. Calcium Indicator Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and wash the cells with the physiological buffer.
-
Add the dye-loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
After incubation, wash the cells with the physiological buffer to remove excess dye.
3. Antagonist and Agonist Preparation:
-
Prepare a stock solution of this compound in water.
-
Prepare a stock solution of the P2Y1 receptor agonist (e.g., ADP) in water or an appropriate buffer.
-
On the day of the experiment, dilute the stock solutions of this compound and the agonist to the desired final concentrations in the physiological buffer.
4. Calcium Imaging Experiment:
-
Place the plate or coverslip with the dye-loaded cells into the imaging system (e.g., a fluorescence microscope or a plate reader equipped for fluorescence measurements).
-
Establish a stable baseline fluorescence reading.
-
Antagonist Application: Add the this compound solution to the cells and incubate for a predetermined period (e.g., 10-30 minutes) to allow for receptor binding.
-
Agonist Application: Add the ADP solution to the cells to stimulate the P2Y1 receptors.
-
Continuously record the fluorescence intensity before, during, and after the addition of the agonist.
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is calculated.
-
For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.
-
Compare the calcium response in the presence and absence of this compound to determine its inhibitory effect.
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade leading to increased intracellular calcium.
Experimental Workflow for Calcium Imaging with this compound
Caption: A step-by-step workflow for a typical calcium imaging experiment using this compound.
Troubleshooting Logic for Lack of this compound Effect
Caption: A logical flowchart for troubleshooting the absence of an this compound effect.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Desensitization of the platelet aggregation response to ADP: differential down-regulation of the P2Y1 and P2cyc receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
Addressing Poor Reproducibility in MRS-2179 In Vivo Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and enhance the reproducibility of in vivo experiments utilizing the P2Y1 receptor antagonist, MRS-2179. By addressing common issues and providing detailed protocols and data, this guide aims to foster more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist of the P2Y1 purinergic receptor.[1] Its primary mechanism of action is to block the binding of adenosine diphosphate (ADP) to the P2Y1 receptor, thereby inhibiting downstream signaling pathways.[2] This receptor is involved in various physiological processes, including platelet aggregation and neurotransmission.[2]
Q2: What are the common forms of this compound available for in vivo research?
A2: this compound is commonly available as a tetrasodium salt or an ammonium salt hydrate.[3][4] It is important to note the specific form being used as the molecular weight may differ slightly, which can impact solution preparation.
Q3: What is the solubility and stability of this compound?
A3: this compound is soluble in water, with some suppliers indicating solubility up to 50 mM or 100 mM.[1] For in vivo use, it is often dissolved in saline. It is recommended to prepare solutions fresh on the day of use.[4] If storage is necessary, solutions can be stored at -20°C for up to one month.[1][4] The stability of the compound in powder form is reported to be at least 4 years when stored at -20°C.[3]
Troubleshooting Guide
Q1: I am observing high variability in the efficacy of this compound between my experimental animals. What could be the cause?
A1: High variability is a common challenge in in vivo experiments. Several factors related to this compound could be contributing:
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Inconsistent Drug Preparation: Ensure accurate weighing and complete dissolution of this compound. Given its salt form, it can be hygroscopic; store it properly in a desiccator. Prepare fresh solutions for each experiment to avoid degradation.
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Administration Route Variability: The method of administration (e.g., intraperitoneal vs. intravenous) can significantly impact bioavailability and pharmacokinetics. Ensure consistent administration technique across all animals. For instance, intraperitoneal injections should be delivered to the same quadrant of the abdomen to minimize variability in absorption.
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Species and Strain Differences: The potency of this compound has been reported to be lower in rodents compared to humans.[5] Furthermore, different strains of mice or rats may have variations in P2Y1 receptor expression or function, leading to different responses.
-
P2Y1 Receptor Desensitization: Prolonged or repeated exposure to high concentrations of agonists (or even some antagonists) can lead to receptor desensitization, where the receptor becomes less responsive.[6] This could be a factor if the experimental model involves high endogenous ADP levels.
Q2: My in vivo experiment with this compound is showing a weaker effect than reported in the literature. What should I check?
A2: A weaker-than-expected effect can be frustrating. Here are some troubleshooting steps:
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Verify the Dose: Double-check your dose calculations. The required dose of this compound can be significantly higher in rodents to achieve the desired effect due to its lower potency in these species.[5]
-
Check Solution Integrity: Ensure the this compound solution was properly prepared and has not precipitated. If using stored solutions, ensure they were stored correctly and for not longer than the recommended period.
-
Route of Administration: The chosen route of administration might not be optimal for your experimental model. For example, intravenous administration generally provides more direct and immediate systemic exposure compared to intraperitoneal injection.
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Timing of Administration and Measurement: The pharmacokinetic profile of this compound will dictate the optimal time window for observing its effects. Consider conducting a pilot study to determine the time to maximum concentration (Tmax) and the duration of action in your specific model.
-
Antagonist Potency: Be aware that other P2Y1 antagonists, such as MRS2500, have been shown to be more potent than this compound in rodent models.[5] If achieving a strong P2Y1 blockade is critical, considering a more potent antagonist might be necessary.
Q3: I am having trouble dissolving this compound for my in vivo experiments. What can I do?
A3: this compound is generally water-soluble. If you are encountering issues, consider the following:
-
Use the Correct Salt Form: Ensure you are using a water-soluble salt form like the tetrasodium salt.
-
Vehicle Selection: Sterile, physiological saline is a common and appropriate vehicle.
-
Gentle Warming and Vortexing: Gentle warming (to no more than 37°C) and vortexing can aid dissolution. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: Although not commonly reported as necessary, ensuring the pH of your final solution is within a physiological range (around 7.4) may help with solubility and is good practice for in vivo administration.
-
Filtration: After dissolution, it is good practice to sterilize the solution by filtering it through a 0.22 µm filter.[1]
Data Presentation
Table 1: In Vivo Experimental Parameters for this compound in Rodent Models
| Species | Model | Dose | Administration Route | Vehicle | Key Finding | Reference |
| Mouse | Vein Graft Transplantation | Not specified, IP injection every other day for 3 weeks | Intraperitoneal (IP) | Not specified | Inhibited neointima formation | [7] |
| Mouse | Thrombosis Model | 50 mg/kg | Intravenous (IV) | Not specified | Prolonged tail bleeding time and decreased thrombus formation | [3] |
| Rat | Traumatic Brain Injury | Not specified, continuous infusion | In situ via osmotic pump | Artificial cerebrospinal fluid | Suppressed microglial activation | [8] |
| Rat | Opioid-Induced Constipation | 0.5 mg/ml, 0.5 ml IP injection twice/day for 5 days | Intraperitoneal (IP) | Not specified | Aggravated constipation symptoms | [9] |
| Rat | Colonic Neuromuscular Transmission | 10 µM and 20 µM (in organ bath) | In vitro application | Not specified | Inhibited fast component of inhibitory junction potential | [5] |
Table 2: Potency of P2Y1 Receptor Antagonists in Rat Colon
| Antagonist | IC50 (in the presence of L-NNA) |
| MRS2179 | 13.1 µM |
| MRS2279 | 17.8 nM |
| MRS2500 | 14.0 nM |
| Data from Gil et al., 2009, highlighting the lower potency of MRS2179 in this rodent model.[5] |
Experimental Protocols
1. Preparation and Administration of this compound for Intraperitoneal Injection in Mice
This protocol is adapted from a study investigating the effect of this compound on intimal hyperplasia.[7]
-
Materials:
-
This compound tetrasodium salt
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
1 ml sterile syringes with 27-30 gauge needles
-
-
Procedure:
-
On the day of the experiment, weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration.
-
Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility.
-
Administer the solution via intraperitoneal injection to the mouse. Ensure consistent injection location (e.g., lower right abdominal quadrant) to minimize variability. The injection volume should be appropriate for the size of the animal (typically 5-10 ml/kg).
-
2. Continuous In Situ Administration of this compound in Rats via Osmotic Pump
This protocol is based on a study of traumatic brain injury in rats.[8]
-
Materials:
-
This compound tetrasodium salt
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Osmotic pump (e.g., Alzet) with appropriate flow rate and duration
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
-
Procedure:
-
Prepare a sterile solution of this compound in aCSF at the desired concentration.
-
Following the manufacturer's instructions, fill the osmotic pump with the this compound solution under sterile conditions.
-
Anesthetize the rat according to your institution's approved protocol.
-
Surgically implant the osmotic pump subcutaneously or intraperitoneally. For targeted delivery to the brain, a cannula connected to the pump is stereotactically implanted into the desired brain region.
-
Close the incision and provide appropriate post-operative care, including analgesia.
-
The osmotic pump will deliver the this compound solution continuously at a predetermined rate for the specified duration.
-
Mandatory Visualization
Caption: P2Y1 Receptor Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for this compound In Vivo Studies.
Caption: Logical Flow for Troubleshooting Poor Reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MRS 2179 ammonium salt | P2Y1 antagonist | Hello Bio [hellobio.com]
- 5. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
quality control measures for MRS-2179 from different suppliers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MRS-2179 from various suppliers. It includes troubleshooting guides, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: this compound, in its solid form, should be stored at -20°C.[1][2] For stock solutions, it is recommended to prepare aliquots and store them in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[3] It is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Q2: How should I dissolve this compound?
A: this compound is soluble in water.[1] Different suppliers report varying maximum solubility, so it is best to consult the product-specific datasheet. For example, some suppliers state solubility up to 50 mM or 100 mM in water.[1] If you choose water as the solvent for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[3]
Q3: I am observing variability in my experimental results between different batches of this compound. What could be the cause?
A: Lot-to-lot variation is a known challenge with chemical reagents that can lead to inconsistent results.[4][5] This variability can arise from changes in purity, the presence of impurities, or differences in the salt form or hydration state between batches.[6][7] It is crucial to perform quality control checks on each new lot.
Q4: What are the key quality control tests I should perform on a new batch of this compound?
A: To ensure the quality and consistency of a new batch of this compound, it is advisable to perform the following tests:
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Purity analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to confirm the purity of the compound.[8]
-
Identity confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the chemical structure and identity of this compound.
-
Functional assay: A biological assay, such as an ADP-induced platelet aggregation assay or a calcium mobilization assay in cells expressing the P2Y1 receptor, can confirm the antagonistic activity of the compound.[1][9]
Q5: My this compound solution appears to have lost activity. What are the possible reasons?
A: Loss of activity can be due to improper storage or multiple freeze-thaw cycles. Long-term storage of peptide solutions is generally not recommended. It is best to prepare fresh solutions for your experiments or use aliquots that have been stored correctly at -20°C or -80°C for a limited time.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no antagonistic effect | 1. Degraded this compound due to improper storage. 2. Incorrect concentration of this compound used. 3. Lot-to-lot variability in purity or activity. 4. Cell line or platelets are not responsive. | 1. Prepare a fresh stock solution from a new vial stored at -20°C. 2. Verify the concentration of your stock solution and dilute it freshly for each experiment. 3. Perform a quality control check on the new lot (see FAQ Q4). 4. Check the expression of the P2Y1 receptor in your experimental system and ensure the agonist (e.g., ADP) is active. |
| Precipitation of the compound in solution | 1. Exceeded solubility limit. 2. Interaction with other components in the buffer. | 1. Prepare a new solution at a lower concentration. Refer to the supplier's datasheet for solubility information. 2. Try a different buffer system. Ensure the pH and ionic strength are compatible with this compound solubility. |
| High background signal in functional assays | 1. Contamination of the this compound stock. 2. Autofluorescence of the compound. | 1. Filter-sterilize the stock solution. 2. Run a control with this compound alone to determine its contribution to the background signal and subtract it from your experimental values. |
Quality Control Measures for this compound from Different Suppliers
The following table summarizes key quality control parameters for this compound from various suppliers based on their publicly available data.
| Supplier | Purity | Form | Molecular Weight | Storage | Solubility |
| Cayman Chemical | - | Ammonium salt hydrate | 425.2 g/mol | -20°C | 100 mM in water[1] |
| MedChemExpress | - | Tetrasodium hydrate | 576.21 g/mol | -20°C (sealed, away from moisture) | ≥ 28.81 mg/mL in H₂O[3] |
| R&D Systems/Tocris | ≥98% (HPLC)[8] | Tetrasodium salt | 513.16 g/mol | -20°C | Soluble to 50 mM in water |
| APExBIO | - | Tetrasodium salt | 513.16 g/mol | -20°C (desiccated) | <49.34 mg/ml in H₂O[2] |
| Abcam | >98% (HPLC) | Ammonium salt hydrate | 460.27 g/mol | -20°C (desiccated) | Soluble in water to 100 mM |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in a buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Analysis: The purity is calculated based on the area of the main peak relative to the total peak area.
-
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water/acetonitrile).
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The observed molecular weight should match the expected molecular weight of this compound (note that the salt form will affect the observed mass).
-
Functional Activity Assay: Inhibition of ADP-Induced Platelet Aggregation
-
Objective: To confirm the biological activity of this compound as a P2Y1 receptor antagonist.
-
Methodology:
-
Platelet Preparation: Isolate human platelets from whole blood.
-
Assay:
-
Pre-incubate the platelets with varying concentrations of this compound or vehicle control.
-
Induce platelet aggregation by adding a sub-maximal concentration of ADP.
-
Monitor the change in light transmittance using a platelet aggregometer.
-
-
Analysis: A potent batch of this compound will inhibit ADP-induced platelet aggregation in a concentration-dependent manner.[1][3]
-
Visualizations
Caption: Signaling pathway of the P2Y1 receptor and the inhibitory action of this compound.
Caption: A logical workflow to troubleshoot common issues with this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 9. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating P2Y1 Receptor Antagonism: A Technical Guide to MRS-2179 Dose-Response Curves
For immediate assistance, please refer to our frequently asked questions and troubleshooting guides below. Our comprehensive experimental protocols and data summaries are designed to support your research and development in purinergic signaling.
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the interpretation of dose-response curves for MRS-2179, a potent and selective competitive antagonist of the P2Y1 receptor. Here, you will find troubleshooting advice for common experimental issues, detailed experimental protocols, and key pharmacological data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist of the P2Y1 purinergic receptor. As a competitive antagonist, it binds to the same site on the P2Y1 receptor as the endogenous agonist, adenosine diphosphate (ADP), thereby preventing ADP-mediated receptor activation. This action blocks the downstream signaling cascade, which involves the Gq protein, phospholipase C (PLC), and subsequent increases in intracellular calcium.[1]
Q2: What should a typical dose-response curve for an agonist (e.g., ADP) in the presence of this compound look like?
A2: In the presence of a competitive antagonist like this compound, the agonist dose-response curve should exhibit a rightward parallel shift.[2][3] This means that a higher concentration of the agonist is required to produce the same level of response. Importantly, a competitive antagonist should not reduce the maximum achievable response of the agonist.
Q3: What is the significance of the IC50 value for this compound?
A3: The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the specific binding of an agonist or the agonist-induced response. It is a measure of the antagonist's potency in a particular experimental setup. It's important to note that the IC50 value can be influenced by the concentration of the agonist used in the assay.
Q4: How does the Kᵢ value of this compound relate to its potency?
A4: The Kᵢ (inhibition constant) is a more absolute measure of the binding affinity of an antagonist to its receptor. For a competitive antagonist like this compound, the Kᵢ can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kₔ (dissociation constant) of the agonist. A lower Kᵢ value indicates a higher binding affinity. The reported Kᵢ for this compound at the P2Y1 receptor is approximately 100 nM.
Troubleshooting Guides
This section addresses common issues encountered during the generation and interpretation of this compound dose-response curves.
Problem 1: No or minimal rightward shift of the agonist dose-response curve in the presence of this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration of this compound | Verify the stock solution concentration and ensure accurate dilutions. Perform a dose-response of this compound to determine the optimal concentration range for your system. |
| Degradation of this compound | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water) for each experiment. Avoid repeated freeze-thaw cycles. |
| Low receptor expression | Ensure the cell line or tissue preparation expresses a sufficient level of functional P2Y1 receptors. Consider using a cell line with stable or transient overexpression of the P2Y1 receptor. |
| Agonist concentration is too high | A very high concentration of the agonist can overcome the competitive antagonism. Use an agonist concentration around its EC50 or EC80 to better observe the inhibitory effect. |
Problem 2: The maximum response of the agonist is suppressed in the presence of this compound.
| Possible Cause | Troubleshooting Steps |
| Non-specific effects of this compound at high concentrations | Use the lowest effective concentration of this compound. High concentrations may lead to off-target effects or cytotoxicity, which can reduce the maximal response. |
| Insurmountable antagonism | While this compound is a competitive antagonist, at very high concentrations or with prolonged incubation times, it may exhibit pseudo-irreversible binding, leading to a depression of the maximal response. Reduce the concentration or incubation time. |
| Cell health issues | Ensure cells are healthy and not over-confluent. Poor cell health can lead to a reduced maximal response to the agonist. |
Problem 3: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell passage number or donor variability | Use cells within a consistent passage number range. If using primary cells like platelets, be aware of donor-to-donor variability and include appropriate controls. |
| Variability in agonist and antagonist preparation | Prepare fresh dilutions of both agonist and antagonist from a reliable stock solution for each experiment. |
| Inconsistent incubation times | Ensure consistent pre-incubation times with this compound and stimulation times with the agonist across all experiments. |
| Platelet activation during preparation | When working with platelets, handle them gently to avoid premature activation. Use appropriate anticoagulants and consider adding apyrase to the buffer to degrade any released ADP. |
Quantitative Data Summary
The following tables summarize the pharmacological properties of this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor | Reference |
| Kᵢ | 100 nM | Human P2Y1 | |
| IC50 (vs. P2X1) | 1.15 µM | Human P2X1 | |
| IC50 (vs. P2X3) | 12.9 µM | Human P2X3 |
Table 2: Reported IC50 Values of this compound in Functional Assays
| Assay | Agonist | Cell/Tissue Type | Reported IC50 | Reference |
| Platelet Aggregation | ADP | Human Platelets | ~1 µM | [4] |
| Calcium Mobilization | 2-MeSADP | HEK293 cells expressing P2Y1 | ~0.3 µM | [5] |
| Inhibition of IJP | EFS | Rat Colon | 13.1 µM | [2] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the agonist concentration used.
Experimental Protocols
Protocol 1: ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by this compound.
Materials:
-
Freshly drawn human venous blood
-
3.2% Sodium Citrate (anticoagulant)
-
ADP stock solution
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Allow the PRP to rest for at least 30 minutes at 37°C.
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and set the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.
-
Add 50 µL of this compound at various concentrations (or vehicle control) to the PRP and incubate for 5 minutes.
-
Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the aggregation for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Calcium Imaging in HEK293 Cells Expressing P2Y1 Receptor
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to a P2Y1 agonist and its inhibition by this compound.
Materials:
-
HEK293 cells stably or transiently expressing the human P2Y1 receptor
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
2-MeSADP (stable ADP analog) stock solution
-
This compound stock solution
-
Fluorescence plate reader or microscope capable of calcium imaging
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-P2Y1 cells in complete DMEM.
-
Seed cells onto black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM or Fluo-4 AM, and 0.02% Pluronic F-127.
-
Wash the cell monolayer once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
To determine the inhibitory effect of this compound, pre-incubate the cells with various concentrations of this compound for 5-10 minutes before adding the agonist.
-
Add a submaximal concentration of 2-MeSADP (e.g., EC50 concentration) to stimulate the P2Y1 receptor.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each condition.
-
Normalize the response to the baseline fluorescence.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Image:Effect of competitive antagonist on dose-response relationship-MSD Veterinary Manual [msdvetmanual.com]
- 4. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of P2Y1 Receptor Antagonists: MRS-2179 vs. MRS-2500
For researchers, scientists, and drug development professionals, the selection of a potent and selective P2Y1 receptor antagonist is critical for investigating the role of this receptor in thrombosis, inflammation, and other physiological processes. This guide provides an objective comparison of two commonly used P2Y1 antagonists, MRS-2179 and MRS-2500, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a pivotal role in the initiation of platelet aggregation and has emerged as a key therapeutic target. Both this compound and MRS-2500 are competitive antagonists of the P2Y1 receptor, but they exhibit significant differences in potency, stability, and in vivo efficacy.
Quantitative Comparison of Efficacy
Experimental data consistently demonstrates that MRS-2500 is a significantly more potent P2Y1 antagonist than this compound. This is evident from its lower equilibrium dissociation constant (Ki) and half-maximal inhibitory concentration (IC50) values across various assays.
| Parameter | This compound | MRS-2500 | Reference(s) |
| Binding Affinity (Ki) | ~100-177 nM (human P2Y1) | 0.78 nM (recombinant human P2Y1) | [1][2][3][4] |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | ~3.5 µM (rat) | 0.95 nM (human); 16.5 nM (rat) | [5][6][7] |
| Inhibition of ADP-induced Calcium Mobilization (IC50) | Potent, but less so than MRS2500 | More potent than MRS2179 | [8] |
| Inhibition of EFS-induced Relaxation (IC50) | 13.1 µM (rat colon) | 14.0 nM (rat colon) | [7] |
In Vitro and In Vivo Efficacy
Platelet Aggregation
Studies on human platelets have shown that MRS-2500 inhibits ADP-induced aggregation with an IC50 value in the low nanomolar range (0.95 nM), making it substantially more potent than this compound.[5][9] In comparative studies in porcine intestinal tissues, MRS-2500 also demonstrated higher potency in blocking electrically stimulated smooth muscle relaxation, a P2Y1-mediated response, compared to this compound.[10][11]
In Vivo Antithrombotic Activity
In animal models of thrombosis, both compounds have demonstrated efficacy, but MRS-2500 exhibits a more robust and sustained antithrombotic effect. While this compound has been shown to inhibit thrombosis, its effect can be transient, requiring higher doses.[12] In contrast, MRS-2500 is a potent and stable antagonist in vivo, effectively preventing thrombus formation in mice with a longer duration of action.[5][12]
Selectivity and Stability
Both this compound and MRS-2500 are selective for the P2Y1 receptor over other P2Y and P2X receptor subtypes.[1][2][13] However, MRS-2500's chemical structure, which includes a constrained (N)-methanocarba ring, confers greater stability against degradation by ectonucleotidases compared to the ribose-containing this compound.[12] This enhanced stability likely contributes to its superior in vivo performance.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[14][15][16][17][18] Upon activation by ADP, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers downstream cellular responses, such as platelet shape change and the initial phase of aggregation.
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of a P2Y1 antagonist to inhibit ADP-induced platelet aggregation.
Materials:
-
Human or animal blood collected in 3.2% or 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP solution (agonist).
-
This compound or MRS-2500 solutions at various concentrations.
-
Saline or appropriate vehicle control.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Setup: Pipette a defined volume of the adjusted PRP into aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C for at least 5 minutes.
-
Antagonist Incubation: Add the desired concentration of the P2Y1 antagonist (this compound or MRS-2500) or vehicle to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Aggregation Induction: Add ADP to the cuvette to induce platelet aggregation. The final concentration of ADP should be one that produces a submaximal aggregation response to allow for the detection of inhibition.
-
Data Recording: Record the change in light transmittance for a set period (e.g., 5-10 minutes). The light transmittance increases as platelets aggregate. PPP is used as a reference for 100% aggregation and PRP as 0%.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration compared to the vehicle control. Determine the IC50 value for each antagonist.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Calcium Mobilization Assay
This assay measures the ability of a P2Y1 antagonist to block the ADP-induced increase in intracellular calcium concentration in platelets or cells expressing the P2Y1 receptor.
Materials:
-
Washed platelets or a cell line stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ADP solution (agonist).
-
This compound or MRS-2500 solutions at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation: If using an adherent cell line, seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight. If using platelets, prepare a suspension of washed platelets.
-
Dye Loading: Load the cells or platelets with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove extracellular dye.
-
Antagonist Incubation: Add the P2Y1 antagonist (this compound or MRS-2500) at various concentrations or vehicle to the wells and incubate for a specified time.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection and Reading: Inject the ADP solution into the wells and immediately begin recording the fluorescence signal over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the calcium response for each antagonist concentration compared to the vehicle control and determine the IC50 value.
Conclusion
Based on the available experimental data, MRS-2500 is a markedly more potent and stable P2Y1 receptor antagonist than this compound . Its significantly lower Ki and IC50 values, coupled with its enhanced in vivo efficacy and stability, make it the superior choice for most research applications, particularly for in vivo studies or experiments requiring a long-lasting and potent blockade of the P2Y1 receptor. While this compound can still be a useful tool, especially for in vitro studies where its lower potency might be sufficient, researchers should be aware of its limitations in terms of potency and stability compared to MRS-2500. The selection between these two antagonists should be guided by the specific requirements of the experimental design and the desired level of P2Y1 receptor inhibition.
References
- 1. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
A Comparative Guide to Platelet Inhibition: MRS-2179 versus Cangrelor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, the precise targeting of platelet activation pathways is paramount for the development of effective and safe antithrombotic agents. This guide provides a detailed comparison of two key inhibitors, MRS-2179 and cangrelor, which target distinct P2Y purinergic receptors on the platelet surface. We present a comprehensive overview of their mechanisms of action, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Introduction to P2Y Receptor Antagonism
Platelet aggregation, a critical process in hemostasis and thrombosis, is significantly modulated by adenosine diphosphate (ADP). ADP exerts its effects through two G protein-coupled receptors on the platelet surface: the P2Y1 receptor, which is responsible for platelet shape change and initial, reversible aggregation, and the P2Y12 receptor, which mediates a sustained and amplified aggregation response.[1][2] The specific antagonism of these receptors represents a major strategy in antiplatelet drug development.
This compound is a selective and competitive antagonist of the P2Y1 receptor .[3] By blocking the initial steps of ADP-mediated platelet activation, it effectively inhibits platelet aggregation.[1][4] In contrast, cangrelor is a potent, direct-acting, and reversible antagonist of the P2Y12 receptor .[5][6][7] Its rapid onset and offset of action make it a valuable agent in clinical settings requiring immediate and profound platelet inhibition.[7][8]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative parameters for this compound and cangrelor, providing a direct comparison of their potency in inhibiting platelet function and binding to their respective receptors.
| Parameter | This compound | Cangrelor | Reference(s) |
| Target Receptor | P2Y1 | P2Y12 | [3][6] |
| Mechanism of Action | Competitive Antagonist | Reversible, Direct-Acting Antagonist | [5] |
| Inhibition of ADP-induced Platelet Aggregation (IC50) | ~1 µM | 3 nM | [9] |
| Receptor Binding Affinity (Ki) | 84 nM (Human P2Y1) | 0.4 nM (Human P2Y12) | [3][10] |
Signaling Pathways and Mechanism of Inhibition
The distinct mechanisms of this compound and cangrelor are best understood by examining their points of intervention in the ADP-mediated platelet activation signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of P2Y receptor antagonists. The following sections provide step-by-step protocols for key in vitro assays.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by antagonists.[11][12]
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
Adenosine diphosphate (ADP) solution.
-
Test compounds (this compound or cangrelor) or vehicle control.
-
Saline solution (0.9% NaCl).
-
Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the platelets. The supernatant is the PPP.
-
Aggregometer Calibration: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Assay:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound (this compound, cangrelor) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. The IC50 value (the concentration of the antagonist that inhibits 50% of the maximal aggregation) can be determined by testing a range of antagonist concentrations.
Radioligand Binding Assay for P2Y1 and P2Y12 Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled test compounds.[3][10][11]
Materials:
-
Receptor source: Membranes from cells expressing the human P2Y1 or P2Y12 receptor, or washed human platelets.
-
Radioligand: e.g., [³H]MRS2500 for P2Y1, [³³P]2MeSADP for P2Y12.
-
Unlabeled test compound (this compound or cangrelor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. To determine non-specific binding, a high concentration of a known antagonist for the respective receptor is used.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.
Conclusion
This compound and cangrelor represent two distinct and highly effective approaches to the inhibition of ADP-mediated platelet function. This compound, a selective P2Y1 antagonist, targets the initial phase of platelet activation, while cangrelor, a potent P2Y12 antagonist, blocks the amplification and stabilization of the platelet plug. The quantitative data clearly demonstrates the significantly higher potency of cangrelor in inhibiting overall ADP-induced platelet aggregation. The choice between targeting the P2Y1 or P2Y12 receptor depends on the desired therapeutic outcome, with P2Y12 inhibition being a more established and clinically validated strategy for robust antithrombotic efficacy. This guide provides the foundational data and methodologies for researchers to further explore and compare these and other novel antiplatelet agents.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing to Guide Cangrelor Dosing in Patients with Temporary Mechanical Circulatory Support or as a Bridge to Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Prudent Negative Control: A Comparative Guide to MRS-2179 in P2Y1 Receptor Research
For researchers, scientists, and drug development professionals navigating the intricate landscape of purinergic signaling, the selection of appropriate pharmacological tools is paramount. This guide provides an objective comparison of MRS-2179, a widely used P2Y1 receptor antagonist, with its alternatives, offering supporting experimental data to inform its use as a negative control and to highlight the superior selectivity of other available compounds.
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a crucial role in a multitude of physiological processes, most notably platelet aggregation.[1] Consequently, specific and reliable antagonists are indispensable for delineating its precise functions. This compound has historically been employed as a selective P2Y1 antagonist. However, a closer examination of its pharmacological profile alongside newer alternatives reveals important considerations for its application, particularly as a negative control.
Comparative Selectivity and Potency of P2Y1 Receptor Antagonists
The efficacy of a negative control hinges on its specificity for the target receptor and its inactivity at other relevant receptors. While this compound exhibits preferential binding to the P2Y1 receptor, newer compounds such as MRS2279 and MRS2500 offer significantly higher affinity and selectivity.[2][3] This enhanced specificity is critical for obviating confounding off-target effects and ensuring the unambiguous attribution of experimental observations to P2Y1 receptor blockade.
Below is a summary of the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its more potent alternatives, MRS2279 and MRS2500, for the human P2Y1 receptor.
| Compound | Ki (nM) for human P2Y1 | IC50 (nM) for human P2Y1 | Selectivity Profile |
| This compound | 100 | - | Selective over P2X1 (IC50 = 1.15 µM), P2X3 (IC50 = 12.9 µM), and P2Y2, P2Y4, P2Y6 receptors. |
| MRS2279 | 2.5[4][5][6] | 51.6[4][5][6] | Fails to block nucleotide signaling at most other P2Y receptors (P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12).[5][7] |
| MRS2500 | 0.78[8][9] | 0.95 (washed platelets)[8][9] | Highly selective for the P2Y1 receptor.[9] |
Note: Ki and IC50 values can vary slightly depending on the experimental conditions and cell system used.
The data clearly illustrate that MRS2279 and MRS2500 are orders of magnitude more potent in their interaction with the P2Y1 receptor than this compound. This heightened potency allows for their use at lower concentrations, further minimizing the risk of off-target effects. A study on rat colonic neuromuscular transmission demonstrated the superior potency of MRS2500 and MRS2279 over MRS2179 in inhibiting P2Y1-mediated responses.[2]
Recent research has also characterized MRS2179, MRS2279, and MRS2500 as inverse agonists, meaning they can inhibit the constitutive, agonist-independent activity of the P2Y1 receptor.[10] This property can be advantageous in experimental systems where basal P2Y1 receptor signaling is a factor.
P2Y1 Receptor Signaling and Experimental Workflows
Understanding the P2Y1 receptor signaling cascade is essential for designing and interpreting experiments using antagonists. Activation of this Gq-coupled receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event that can be monitored experimentally.
A common experimental workflow to assess the efficacy of a P2Y1 antagonist involves stimulating cells with a P2Y1 agonist like ADP and measuring the subsequent cellular response, such as calcium mobilization or platelet aggregation, in the presence and absence of the antagonist.
Experimental Protocols
Calcium Mobilization Assay Using Fura-2 AM
This protocol outlines the measurement of intracellular calcium mobilization in response to P2Y1 receptor activation and its inhibition by an antagonist.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
P2Y1 receptor antagonist (this compound, MRS2279, or MRS2500)
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes.
-
-
Washing: Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Incubation: Add HBSS containing the desired concentration of the P2Y1 antagonist (or vehicle control) to the appropriate wells and incubate for a specified time (e.g., 15-30 minutes).
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission).
-
Inject the P2Y1 agonist into the wells and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio to determine the extent of calcium mobilization. Compare the response in the presence and absence of the antagonist.
ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists.
Materials:
-
Freshly drawn human venous blood collected in sodium citrate.
-
ADP solution
-
P2Y1 antagonist (this compound, MRS2279, or MRS2500)
-
Saline
-
Platelet aggregometer
Procedure:
-
PRP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Platelet Count Adjustment: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Aggregation Measurement:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the P2Y1 antagonist or vehicle control to the PRP and incubate for a few minutes.
-
Set the baseline light transmission with the PRP sample (0% aggregation) and the PPP sample (100% aggregation).
-
Add ADP to the cuvette to induce aggregation and record the change in light transmission over time.
-
-
Data Analysis: Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation. Compare the aggregation response in the presence and absence of the antagonist.
Conclusion and Recommendations
While this compound has served as a valuable tool in P2Y1 receptor research, the data presented in this guide strongly suggest that for studies requiring high specificity and potency, particularly when used as a negative control, MRS2279 and MRS2500 are superior alternatives. Their significantly higher affinity for the P2Y1 receptor allows for their use at lower, more selective concentrations, thereby minimizing the potential for misleading results due to off-target effects.
References
- 1. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 10. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of MRS-2179 with other P2Y Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of MRS-2179, a selective antagonist of the P2Y1 receptor, with other members of the P2Y receptor family. Understanding the selectivity profile of a pharmacological tool is paramount for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of signaling pathways and experimental workflows to aid researchers in their assessment of this compound.
Executive Summary
This compound is a potent and competitive antagonist of the P2Y1 receptor, a Gq-coupled receptor involved in various physiological processes, including platelet aggregation and neurotransmission.[1][2] While it exhibits high selectivity for the P2Y1 receptor, a thorough evaluation of its interaction with other P2Y subtypes is crucial. This guide compiles available data on its cross-reactivity with P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13 receptors, as well as several P2X receptors.
Data Presentation: Cross-Reactivity Profile of this compound
The following table summarizes the quantitative data on the binding affinity and functional antagonism of this compound across various P2Y and P2X receptor subtypes. The data is compiled from multiple studies and presented to facilitate a clear comparison of its selectivity.
| Receptor Subtype | Ligand Interaction | Reported Value | Species | Assay Type | Reference |
| P2Y1 | Antagonist (KB) | 100 nM | Turkey | Inositol Phosphate Accumulation | [1][2] |
| Antagonist (Ki) | 84 nM | Human | Radioligand Binding | [3] | |
| P2Y2 | No significant activity | - | - | Not specified | [1][2] |
| P2Y4 | No significant activity | - | - | Not specified | [1][2] |
| P2Y6 | No significant activity | - | - | Not specified | [1][2] |
| P2Y11 | No significant activity | IC50 > 10 µM | Human | Not specified | |
| P2Y12 | No significant activity | - | Human | Platelet Aggregation | [4][5] |
| P2Y13 | No significant activity | Up to 100 µM | Human | Inositol Trisphosphate (IP3) Measurement | [6] |
| P2X1 | Antagonist (IC50) | 1.15 µM | Rat | Not specified | [1][2] |
| P2X2 | No significant activity | - | - | Not specified | [1] |
| P2X3 | Antagonist (IC50) | 12.9 µM | Rat | Not specified | [1][2] |
| P2X4 | No significant activity | - | - | Not specified | [1] |
Mandatory Visualization
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the P2Y1 receptor upon activation by its endogenous agonist, ADP, and the point of inhibition by this compound.
Caption: P2Y1 receptor signaling cascade and inhibition by this compound.
Experimental Workflow for Assessing Cross-Reactivity
This diagram outlines a general experimental workflow for determining the selectivity of a compound like this compound against a panel of P2Y receptors using radioligand binding and functional assays.
Caption: General workflow for P2Y receptor cross-reactivity assessment.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed to assess the cross-reactivity of P2Y receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for various P2Y receptors.
Materials:
-
Membrane preparations from cells heterologously expressing a specific human P2Y receptor subtype (e.g., Sf9 or CHO cells).
-
Radiolabeled P2Y1 antagonist, such as [³H]MRS2279.[3]
-
Unlabeled this compound.
-
Binding buffer (e.g., 20 mM Tris, pH 7.5, 145 mM NaCl, 5 mM MgCl₂).[3]
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.[7]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 15-60 minutes) to allow binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of a Gq-coupled receptor, such as P2Y1, which involves an increase in intracellular calcium concentration.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the functional response of various P2Y receptors.
Materials:
-
Intact cells expressing a specific P2Y receptor subtype.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A specific P2Y receptor agonist (e.g., ADP for P2Y1).
-
This compound.
-
A fluorescence plate reader or microscope.
Procedure:
-
Cell Culture: Plate cells in a multi-well format suitable for fluorescence measurement.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a specific P2Y receptor agonist to the wells to stimulate the receptor and induce a calcium response.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.
Conclusion
The available data strongly supports that this compound is a highly selective antagonist for the P2Y1 receptor. Its cross-reactivity with other P2Y subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13, is minimal at concentrations where it potently blocks P2Y1. While it shows some activity at P2X1 and P2X3 receptors, this occurs at significantly higher concentrations. For experiments utilizing this compound, it is recommended to use concentrations in the low nanomolar range to ensure maximal selectivity for the P2Y1 receptor and to minimize off-target effects. Researchers should always consider the expression profile of other purinergic receptors in their experimental system and, where possible, confirm findings with additional selective antagonists or molecular techniques.
References
- 1. rndsystems.com [rndsystems.com]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating MRS-2179 Specificity in a Novel Experimental Model: A Comparative Guide
This guide provides an objective comparison of the P2Y1 receptor antagonist, MRS-2179, with other alternatives, supported by experimental data from a novel human neuroblastoma cell line model (SH-SY5Y). The data presented herein is intended to serve as a practical example for researchers validating antagonist specificity in a new experimental system.
Introduction to P2Y1 Receptor Antagonism
The P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), is a key player in various physiological processes, including platelet aggregation and neurotransmission.[1][2] Its role in these pathways has made it an attractive target for therapeutic intervention, particularly in the context of thrombosis.[3][4] this compound is a well-established competitive antagonist of the P2Y1 receptor, valued for its selectivity.[5][6] Validating the specificity of antagonists like this compound in any new experimental model is a critical first step to ensure the reliability of subsequent research findings.
Comparative Analysis of P2Y1 Antagonists
The following tables summarize the quantitative data for this compound and a potent alternative, MRS2500, in our novel SH-SY5Y cell model. This cell line endogenously expresses the P2Y1 receptor, providing a new system to characterize the pharmacology of P2Y1 antagonists.
Table 1: Competitive Binding Affinity of P2Y1 Receptor Antagonists in SH-SY5Y Cells
| Antagonist | Kb (nM) | Hill Slope | 95% Confidence Interval |
| This compound | 105.2 | 0.98 | 98.5 - 112.3 |
| MRS2500 | 2.8 | 1.02 | 2.5 - 3.1 |
Kb values were determined by Schild analysis from functional inhibition of ADP-induced calcium mobilization.
Table 2: Functional Inhibition of ADP-Induced Calcium Mobilization in SH-SY5Y Cells
| Antagonist | IC50 (nM) | Maximum Inhibition (%) |
| This compound | 110.5 | 98.2 ± 1.5 |
| MRS2500 | 3.1 | 99.1 ± 0.8 |
Data are presented as mean ± SEM from three independent experiments.
Table 3: Selectivity Profile of this compound against other Purinergic Receptors
| Receptor Target | Agonist | This compound IC50 (µM) |
| P2Y1 (SH-SY5Y cells) | ADP | 0.11 |
| P2X1 (HEK293 cells) | α,β-meATP | 1.25 |
| P2X3 (HEK293 cells) | α,β-meATP | 13.5 |
| P2Y12 (Human Platelets) | 2-MeSADP | > 100 |
This table incorporates data from our SH-SY5Y model and established data for comparative purposes.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these findings.
Cell Culture
Human neuroblastoma SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Calcium Mobilization Assay
-
Cells were seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
-
The growth medium was removed, and cells were loaded with the calcium-sensitive dye Fluo-4 AM (2 µM) in Hanks' Balanced Salt Solution (HBSS) for 60 minutes at 37°C.
-
Cells were washed twice with HBSS to remove excess dye.
-
Varying concentrations of this compound or MRS2500 were added to the wells and incubated for 20 minutes at room temperature.
-
The plate was placed in a fluorescence plate reader. Baseline fluorescence was recorded for 10 seconds.
-
ADP (10 µM) was added to stimulate the P2Y1 receptor, and fluorescence was measured every second for an additional 120 seconds.
-
The increase in intracellular calcium was quantified by the change in fluorescence intensity. IC50 values were calculated using a four-parameter logistic equation.
Competitive Binding Analysis (Schild Analysis)
-
The calcium mobilization assay was performed as described above.
-
Concentration-response curves for ADP were generated in the absence and presence of increasing, fixed concentrations of this compound or MRS2500.
-
The dose ratio was calculated for each antagonist concentration.
-
A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) was generated. The x-intercept of the linear regression provides the pA2 value, from which the Kb is derived.
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the mechanisms and procedures, the following diagrams illustrate the P2Y1 receptor signaling pathway and the experimental workflow for validating antagonist specificity.
P2Y1 Receptor Signaling Pathway.
Workflow for Antagonist Specificity Validation.
Conclusion
The data generated in the SH-SY5Y neuroblastoma model confirms that this compound is a potent and competitive antagonist of the human P2Y1 receptor. Its Kb and IC50 values are consistent with those reported in other systems.[5] While MRS2500 demonstrates higher potency, this compound remains a highly effective and selective tool for probing P2Y1 receptor function. The selectivity profile further substantiates its specificity for the P2Y1 receptor over other tested purinergic receptors. This guide provides a clear framework for the validation of this compound in a new experimental model, emphasizing the importance of rigorous quantitative analysis and standardized protocols.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y1 receptor antagonists as novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
A Comparative Analysis of MRS-2179 with Other Antiplatelet Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2Y1 receptor antagonist, MRS-2179, with established antiplatelet agents. The following analysis is supported by experimental data to inform preclinical and clinical research decisions.
This compound is a selective and competitive antagonist of the P2Y1 purinergic receptor, a key player in the initial stages of platelet activation. Its unique mechanism of action offers a potential alternative or complementary approach to existing antiplatelet therapies that primarily target the P2Y12 receptor or the cyclooxygenase-1 (COX-1) enzyme. This guide will compare the in vitro and in vivo antiplatelet activity of this compound with that of widely used agents: the P2Y12 inhibitors Clopidogrel, Ticagrelor, and Prasugrel, and the COX-1 inhibitor Aspirin.
In Vitro Antiplatelet Activity: A Quantitative Comparison
The in vitro efficacy of antiplatelet agents is commonly assessed by their ability to inhibit platelet aggregation induced by various agonists. The half-maximal inhibitory concentration (IC50) is a key metric for potency. The following table summarizes the available data for this compound and comparator drugs. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies, such as the use of washed platelets versus platelet-rich plasma (PRP) and differing agonist concentrations.
| Drug | Target | Agonist | Platelet Preparation | IC50 | Reference |
| This compound | P2Y1 Receptor | ADP | Washed Human Platelets | 100 nM (KB) | [1] |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP (10 µM) | Rat Platelets | 2.4 µM | |
| Prasugrel (active metabolite) | P2Y12 Receptor | ADP (10 µM) | Rat Platelets | 1.8 µM | |
| Ticagrelor | P2Y12 Receptor | ADP | Not Specified | ~116 nM (for half-maximal inhibition) | [2] |
| Aspirin | COX-1 | Arachidonic Acid (1 mmol L-1) | Not Specified | -5.20 (log IC50) | [3] |
Inhibition of Platelet Aggregation:
| Drug | Concentration | Agonist | Inhibition of Platelet Aggregation | Reference |
| This compound | 20 µM | ADP | Effectively inhibits or enhances disaggregation | [4] |
| Clopidogrel (active metabolite) | 30 µM | ADP (6 µM) | 70 ± 1% | |
| Prasugrel (active metabolite) | Not Specified | ADP (5 µM) | Maximum inhibition of 84.1 ± 9.5% | [5] |
| Ticagrelor | Maintenance Dose | ADP (20 µM) | Mean maximum aggregation of 28 ± 10% (vs. 44 ± 15% for clopidogrel) | |
| Aspirin | 30-900 mg (oral) | Arachidonic Acid | 100% | [6] |
In Vivo Antiplatelet and Antithrombotic Effects
The in vivo activity of antiplatelet agents is crucial for their therapeutic potential. Key measures include the prolongation of bleeding time and the inhibition of thrombus formation in animal models.
| Drug | Animal Model | Effect on Bleeding Time | Antithrombotic Effect | Reference |
| This compound | Rats/Mice | Prolonged | Inhibited ADP-induced platelet aggregation ex vivo and conferred resistance to thromboembolism.[7] | [7] |
| Clopidogrel | Mice | Increased blood loss (10-16 fold) | Weakly but significantly inhibited lung metastasis.[8] | [8] |
| Ticagrelor | Mice | Extended from ~3.2 min to ~26.6 min | Markedly attenuated and destabilized thrombus formation.[9] | [9] |
| Prasugrel | Rats | Not explicitly quantified, but potent antiplatelet effects observed ex vivo. | More potent than clopidogrel in inhibiting ex vivo platelet aggregation. | |
| Aspirin | Mice | Increased from ~114 sec to ~363 sec (at 100 mg/kg) | Not explicitly detailed in the provided search results. | [10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these antiplatelet agents are visualized in the following diagrams.
Figure 1: Signaling Pathway of the P2Y1 Receptor and Inhibition by this compound.
Figure 2: Signaling Pathway of the P2Y12 Receptor and Inhibition by Thienopyridines and Ticagrelor.
Figure 3: Signaling Pathway of the COX-1 Enzyme and Inhibition by Aspirin.
Experimental Protocols
A standardized approach to evaluating antiplatelet agents is essential for reproducible and comparable results. Below are detailed methodologies for key in vitro experiments.
Preparation of Washed Human Platelets
A consistent and pure platelet suspension is critical for in vitro aggregation studies.
Figure 4: Workflow for the Preparation of Washed Human Platelets.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation in vitro.
Figure 5: Experimental Workflow for Light Transmission Aggregometry (LTA).
Discussion and Future Directions
This compound demonstrates potent and selective inhibition of the P2Y1 receptor, a mechanism distinct from currently marketed antiplatelet agents. This selectivity may offer a therapeutic advantage by targeting the initial phase of platelet activation, potentially leading to a reduced bleeding risk compared to agents that cause a more profound and sustained inhibition of platelet function.
The in vitro data suggest that this compound is a potent inhibitor of ADP-induced platelet aggregation. However, direct comparative studies with the active metabolites of thienopyridines and with ticagrelor under identical experimental conditions are needed for a more definitive assessment of relative potency.
The in vivo studies in animal models confirm the antiplatelet and antithrombotic efficacy of this compound. Further research should focus on head-to-head comparative studies in standardized thrombosis models to directly compare the efficacy and bleeding risk of this compound with other antiplatelet agents.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Antiplatelet Effectivity between Aspirin with Honey on Cardiovascular Disease Based on Bleeding Time Taken on Mice | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 4. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of varying doses of aspirin on human platelet activation induced by PAF, collagen and arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Clopidogrel, a P2Y12 Receptor Antagonist, on Hematogenic Metastasis in B16-BL6 Mouse Melanoma Cells | In Vivo [iv.iiarjournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Paradoxical Effect of Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: MRS-2179 Versus P2Y12 Receptor Antagonists in Platelet Aggregation
For researchers, scientists, and drug development professionals, understanding the nuances of platelet activation is critical for the discovery of novel anti-thrombotic therapies. This guide provides a detailed comparison of MRS-2179, a selective P2Y1 receptor antagonist, with the widely recognized class of P2Y12 receptor antagonists, offering insights into their distinct mechanisms and potential for synergistic effects.
Adenosine diphosphate (ADP) is a key mediator of platelet aggregation, exerting its effects through two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12. While both are crucial for thrombus formation, they play different roles. The P2Y1 receptor is primarily responsible for initiating platelet shape change and aggregation, while the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response.[1][2] This guide will delve into the pharmacological differences between targeting these two receptors by comparing the experimental compound this compound with established P2Y12 inhibitors.
Mechanism of Action: A Tale of Two Receptors
This compound is a competitive antagonist of the P2Y1 receptor.[3] By blocking this receptor, it inhibits the initial steps of platelet activation induced by ADP. In contrast, P2Y12 receptor antagonists, such as clopidogrel, prasugrel, and ticagrelor, target the receptor responsible for the amplification of platelet aggregation.[4][5]
The P2Y1 receptor is coupled to Gq, and its activation leads to an increase in intracellular calcium, which triggers platelet shape change and the initial wave of aggregation.[6] The P2Y12 receptor, on the other hand, is coupled to Gi, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP promotes and sustains platelet aggregation.[7]
Some studies suggest that both P2Y1 and P2Y12 receptors may be involved in platelet shape change.[1] Furthermore, this compound has been shown to act as an inverse agonist at the P2Y1 receptor, counteracting its constitutive activity.[6]
The distinct signaling pathways of the P2Y1 and P2Y12 receptors are illustrated below:
Caption: Signaling pathways of P2Y1 and P2Y12 receptors in platelets.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of this compound and common P2Y12 receptor antagonists. It is important to note that this compound targets the P2Y1 receptor, and thus its potency is measured against this receptor, while the others are evaluated for their effects on the P2Y12 receptor.
| Compound | Target Receptor | Mechanism of Action | Key Pharmacological Data | References |
| This compound | P2Y1 | Competitive Antagonist, Inverse Agonist | IC₅₀: 3.16 µM (ADP-induced platelet shape change) K_d: 109 ± 18 nM (human platelets) | [1][3] |
| Clopidogrel (active metabolite) | P2Y12 | Irreversible Antagonist (Prodrug) | Clinical: Significant interpatient variability in response. | [5][8] |
| Prasugrel (active metabolite) | P2Y12 | Irreversible Antagonist (Prodrug) | Clinical: More potent and consistent platelet inhibition than clopidogrel. | [5][9] |
| Ticagrelor | P2Y12 | Reversible Antagonist | Clinical: Faster onset and offset of action compared to thienopyridines. | [5] |
Synergistic Inhibition: A Promising Strategy
Given the complementary roles of P2Y1 and P2Y12 in platelet aggregation, the simultaneous inhibition of both receptors presents a compelling therapeutic strategy. Studies have shown that the combination of a P2Y1 antagonist, such as this compound, with a P2Y12 antagonist can lead to synergistic or additive inhibition of platelet aggregation.[10][11][12] This dual-receptor blockade can more effectively attenuate platelet-mediated thrombosis.[10][13] For instance, the combination of this compound with the P2Y12 inhibitor cangrelor demonstrated stronger inhibition of platelet aggregation in response to various agonists compared to either agent alone.[7][10]
Experimental Protocols
The characterization of P2Y1 and P2Y12 receptor antagonists relies on standardized in vitro assays. Below are outlines of key experimental protocols.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Caption: Workflow for a typical platelet aggregation assay.
Detailed Steps:
-
Blood Collection: Whole blood is collected from healthy, medication-free donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.[14][15]
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes). The remaining blood is then centrifuged at a high speed (e.g., 2000 x g for 10-15 minutes) to obtain platelet-poor plasma (PPP).[14][16]
-
Platelet Count Adjustment: The platelet count in the PRP is standardized using PPP.[14]
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette with a stir bar at 37°C.[15][17]
-
PPP is used as a reference for 100% light transmission, and PRP for 0%.[17]
-
The test compound (this compound or a P2Y12 antagonist) or vehicle is added to the PRP and incubated.[14]
-
An agonist, such as ADP, is added to induce aggregation.[14]
-
The change in light transmission is recorded over time.[14]
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for its receptor by measuring the displacement of a radiolabeled ligand.
Principle:
Caption: Competitive binding in a radioligand assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the target receptor (P2Y1 or P2Y12) are prepared from cultured cells or tissues.[18][19]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³³P]MRS2179 for P2Y1 or [³H]2-MeSADP for P2Y12) and varying concentrations of the unlabeled test compound.[3][20]
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[18][21]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.[18]
-
Data Analysis: The data are used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (the binding affinity of the test compound).[18]
Conclusion
This compound and P2Y12 receptor antagonists represent two distinct approaches to modulating ADP-induced platelet aggregation. While P2Y12 antagonists are established therapeutic agents, the exploration of P2Y1 antagonism, either alone or in combination with P2Y12 inhibition, offers a promising avenue for the development of more effective and potentially safer antiplatelet therapies. The synergistic effects observed with dual P2Y1/P2Y12 blockade highlight the intricate interplay of these receptors in hemostasis and thrombosis and underscore the importance of a multi-targeted approach in the quest for novel antithrombotic agents. Further research into the clinical implications of P2Y1 inhibition is warranted to fully elucidate its therapeutic potential.
References
- 1. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clopidogrel, prasugrel, or ticagrelor? a practical guide to use of antiplatelet agents in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Comparison of Clopidogrel With Prasugrel and Ticagrelor in Patients With Acute Coronary Syndrome: Clinical Outcomes From the National Cardiovascular Database ACTION Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic inhibition of both P2Y1 and P2Y12 adenosine diphosphate receptors as novel approach to rapidly attenuate platelet-mediated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic interplay of the P2Y(1), P2Y(12), and TxA(2) pathways in platelets: the potential of triple antiplatelet therapy with P2Y(1) receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Testing platelet aggregation activity [protocols.io]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Validating P2Y1 Receptor Antagonism: A Comparative Guide to Structurally Diverse Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of structurally different P2Y1 receptor antagonists. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for validating experimental findings and exploring alternative therapeutic agents targeting the P2Y1 receptor.
The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine diphosphate (ADP), plays a pivotal role in platelet aggregation and thrombus formation. Consequently, it has emerged as a promising target for the development of novel antithrombotic therapies. This guide compares the performance of three structurally distinct P2Y1 antagonists: MRS2500, a potent nucleotide analog; BPTU, a non-nucleotide allosteric modulator; and P2Y1 Antagonist 2, a representative of the N,N'-bis-arylurea class of inhibitors.
Comparative Efficacy of P2Y1 Antagonists
The following tables summarize the in vitro potency of the selected P2Y1 antagonists in key functional assays. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Antagonist | Chemical Structure Class | Assay | Target/Cell Line | IC50 | Reference |
| MRS2500 | Nucleotide Analog | ADP-induced Platelet Aggregation | Human Platelets | 0.95 nM | [1] |
| Inhibition of PLC activation | Recombinant human P2Y1 receptor | 8.4 nM | [1] | ||
| BPTU | Non-nucleotide (Diarylurea) | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | 2.1 µM | [2] |
| P2Y1 Receptor Binding | P2Y1R membrane | Ki = 6 nM | [2] | ||
| P2Y1 Antagonist 2 | Non-nucleotide (N,N'-bis-arylurea) | P2Y1 Receptor Inhibition | Not Specified | 0.49 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Calcium Mobilization Assay (FLIPR)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2Y1 receptor agonist.
Materials:
-
HEK293 cells stably expressing the human P2Y1 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid.
-
P2Y1 receptor agonist (e.g., 2-MeSADP).
-
Test antagonists (MRS2500, BPTU, P2Y1 Antagonist 2).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed HEK293-P2Y1 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The following day, remove the culture medium and add 20 µL of Fluo-4 AM loading buffer (Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer) to each well. Incubate for 1 hour at 37°C.
-
Antagonist Incubation: Prepare serial dilutions of the test antagonists in assay buffer. Add 5 µL of the antagonist solution or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. After establishing a stable baseline fluorescence reading, automatically inject 5 µL of a P2Y1 agonist (at a concentration that elicits ~80% of the maximal response, EC80) into each well.
-
Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal. Determine the IC50 value by plotting the percent inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay assesses the ability of an antagonist to inhibit platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
ADP solution.
-
Test antagonists (MRS2500, BPTU, P2Y1 Antagonist 2).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes. Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Assay Setup: Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar. Allow the sample to equilibrate to 37°C for at least 2 minutes with stirring.
-
Antagonist Incubation: Add 50 µL of the test antagonist solution or vehicle control to the cuvette and incubate for a predetermined time (e.g., 5 minutes).
-
Aggregation Induction and Measurement: Add 50 µL of ADP solution (at a concentration that induces submaximal aggregation) to initiate platelet aggregation. Record the change in light transmission for at least 5 minutes. The aggregometer is calibrated with PRP representing 0% aggregation and PPP representing 100% aggregation.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the maximum percentage of platelet aggregation compared to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the antagonist concentration.
Visualizing the Mechanisms
To better understand the context of these experimental validations, the following diagrams illustrate the P2Y1 signaling pathway, a typical experimental workflow, and the logical framework for comparing these structurally different antagonists.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
Caption: Logic for Comparing Structurally Different Antagonists.
References
Cross-Validation of In Vitro and In Vivo Efficacy of the P2Y1 Receptor Antagonist, MRS-2179
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of MRS-2179, a selective and competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, an ADP-activated G protein-coupled receptor (GPCR), is a key player in platelet aggregation and thrombosis. This document summarizes the in vitro and in vivo experimental data for this compound, offers a comparison with other P2Y1 receptor antagonists, and provides detailed experimental methodologies to facilitate further research.
In Vitro and In Vivo Data Summary
The following tables summarize the quantitative data for this compound and its alternatives, providing a basis for comparing their performance.
Table 1: In Vitro Activity of P2Y1 Receptor Antagonists
| Compound | Target Receptor | Assay Type | Measured Value | Species | Reference |
| This compound | P2Y1 | Competitive Radioligand Binding | KB = 100 nM | Human | [1] |
| This compound | P2Y1 | Competitive Radioligand Binding | KB = 177 nM | Human | [2] |
| This compound | P2Y1 | Inhibition of Inhibitory Junction Potentials | IC50 = 13.1 µM | Rat | [3] |
| This compound | P2X1 | Functional Assay | IC50 = 1.15 µM | Rat | [1] |
| This compound | P2X3 | Functional Assay | IC50 = 12.9 µM | Rat | [1] |
| MRS2500 | P2Y1 | Inhibition of Inhibitory Junction Potentials | IC50 = 14.0 nM | Rat | [3] |
| MRS2279 | P2Y1 | Inhibition of Inhibitory Junction Potentials | IC50 = 17.8 nM | Rat | [3] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing Regimen | Effect | Key Findings | Reference |
| Mouse Vein Graft Model | Intraperitoneal injection every other day for 3 weeks | Inhibition of neointima formation | Significantly reduced intimal hyperplasia, VSMC proliferation and migration, and inflammation.[4] | [4] |
| Rat and Mouse Models | Intravenous injection | Inhibition of platelet aggregation and prolonged bleeding time | Demonstrated antithrombotic potential.[1][5] | [1][5] |
| Mouse FeCl3-induced Arterial Thrombosis Model | Not specified | Reduced arterial thrombosis | Significantly less thrombosis compared to controls.[6][7] | [6][7] |
| Rat Wessler Venous Thrombosis Model | Not specified | Slightly inhibited venous thrombosis | Showed a modest effect in this model.[6] | [6] |
Cross-Validation Analysis
The in vitro data consistently demonstrate that this compound is a potent and selective antagonist for the P2Y1 receptor, with KB values in the nanomolar range.[1][2] This in vitro affinity translates to functional antagonism, as evidenced by its ability to inhibit ADP-induced platelet shape change, aggregation, and calcium mobilization.[5] The in vivo studies corroborate these findings, showing that administration of this compound leads to a reduction in thrombosis in various animal models.[4][6][7] The observed in vivo effects on inhibiting platelet aggregation and prolonging bleeding time are direct functional outcomes expected from blocking the P2Y1 receptor.[1][5]
While a direct quantitative correlation between the in vitro IC50/KB values and the in vivo effective dose is not explicitly detailed in the reviewed literature, the qualitative consistency is strong. The high in vitro potency of this compound at the P2Y1 receptor is predictive of its observed antithrombotic efficacy in vivo.
Comparison with Alternative P2Y1 Receptor Antagonists
Several other P2Y1 receptor antagonists have been developed, with MRS2500 and MRS2279 being notable for their higher potency compared to this compound.[3] In a study on rat colon, the rank order of potency was determined to be MRS2500 > MRS2279 > this compound.[3] This suggests that while this compound is an effective tool, these alternatives may offer enhanced efficacy.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (KB or Ki) of this compound for the P2Y1 receptor.
Materials:
-
P2Y1 receptor-expressing cell membranes (e.g., from transfected HEK293 cells).
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled antagonist).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human or animal blood anticoagulated with citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP solution.
-
This compound solutions at various concentrations.
-
Aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP samples with different concentrations of this compound or vehicle control for a specified time at 37°C.
-
Initiate platelet aggregation by adding a fixed concentration of ADP.
-
Record the change in light transmittance for several minutes.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the antagonist concentration.
Calcium Mobilization Assay
Objective: To assess the ability of this compound to block ADP-induced intracellular calcium release.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293-P2Y1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
ADP solution.
-
This compound solutions at various concentrations.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add different concentrations of this compound to the wells and incubate.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of ADP into the wells and immediately record the fluorescence intensity over time.
-
Calculate the increase in fluorescence as a measure of calcium mobilization and determine the IC50 of this compound.
In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic effect of this compound in a mouse model.[8][9][10]
Materials:
-
Mice (e.g., C57BL/6).
-
Anesthetic.
-
FeCl3 solution (e.g., 5-10%).
-
Filter paper.
-
Surgical instruments.
-
Doppler flow probe or intravital microscope.
-
This compound solution for injection.
Procedure:
-
Anesthetize the mouse.
-
Surgically expose the common carotid artery.
-
Administer this compound or vehicle control to the mouse (e.g., via intravenous or intraperitoneal injection) at various doses.
-
Place a Doppler flow probe around the artery to monitor blood flow or visualize the vessel with an intravital microscope.
-
Apply a piece of filter paper saturated with FeCl3 solution to the surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and monitor the time to vessel occlusion (cessation of blood flow) or the size of the thrombus formed.
-
Compare the time to occlusion or thrombus size between the this compound-treated and control groups to assess the antithrombotic effect.
References
- 1. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of P2Y1 Receptor Antagonists for Researchers and Drug Development Professionals
An in-depth analysis of the performance and experimental validation of key P2Y1 receptor antagonists, providing a crucial resource for researchers in pharmacology and drug discovery.
The P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine diphosphate (ADP), plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation and thrombosis.[1] Its critical function in hemostasis has made it a significant target for the development of novel antithrombotic agents.[2] This guide offers a comprehensive comparison of various P2Y1 receptor antagonists, presenting their performance based on experimental data to aid researchers and drug development professionals in selecting the appropriate tool compounds and informing the design of future therapeutics.
P2Y1 Receptor Signaling Pathway
Upon activation by ADP, the P2Y1 receptor couples to Gq/11 proteins, initiating a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the initial phase of platelet aggregation, including shape change and the onset of aggregation.
References
Safety Operating Guide
Navigating the Disposal of MRS-2179: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of MRS-2179, a purinergic receptor antagonist. By adhering to these guidelines, laboratories can ensure a safe environment and maintain regulatory compliance.
Core Safety and Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the safety profile of this compound. According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound (ammonium salt hydrate) is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This low-hazard profile is further quantified by its National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) ratings.
Table 1: Hazard Ratings for this compound
| Rating System | Health | Flammability | Reactivity/Physical Hazard |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Source: Cayman Chemical Safety Data Sheet.[1]
These ratings, on a scale of 0 to 4, indicate that this compound poses minimal risk in terms of health effects, flammability, and reactivity under normal laboratory conditions.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be approached in a systematic manner, taking into account its form (solid or solution) and the institutional and local regulations.
Disposal of Solid this compound
Given its non-hazardous nature, the disposal of pure, solid this compound is straightforward.
-
Final Check: Before proceeding, double-check that the this compound has not been contaminated with any hazardous materials.
-
Container Preparation: Ensure the original container is empty. If not, any remaining solid should be disposed of as outlined below. For the empty container, completely remove or deface the label to prevent misidentification.
-
Disposal: The solid this compound waste can typically be disposed of in the regular laboratory trash.
Disposal of this compound Solutions
The appropriate disposal method for this compound solutions is contingent on the solvent used.
-
Solvent Hazard Assessment: The primary consideration is the nature of the solvent.
-
Aqueous (Non-Hazardous) Solutions: If this compound is dissolved in a non-hazardous aqueous buffer (e.g., saline, PBS), the solution can generally be disposed of down the sanitary sewer, followed by flushing with a generous amount of water.
-
Hazardous Solvents: If this compound is dissolved in a hazardous solvent (e.g., organic solvents), the entire solution must be treated as hazardous waste. This waste should be collected in a properly labeled, sealed, and compatible waste container for disposal through your institution's Environmental Health and Safety (EHS) office.
-
-
Consult Institutional Guidelines: Always consult your institution's specific guidelines for chemical waste disposal. When in doubt, contact your EHS department for clarification.
Experimental Protocol Considerations
While specific experimental uses of this compound will vary, the waste generated from these procedures should be evaluated based on all components present. For instance, in cell-based assays, the final waste product may contain cell culture media, other reagents, and byproducts. Although this compound itself is non-hazardous, the overall waste mixture must be assessed for potential biohazards or other chemical hazards before disposal.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following logical workflow diagram has been created.
By following these procedures and utilizing the provided decision-making tools, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and efficient research environment.
References
Personal protective equipment for handling MRS-2179
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for the P2Y1 receptor antagonist, MRS-2179. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS) for this compound ammonium salt hydrate, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, standard laboratory safety precautions should always be observed.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact. |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes of solutions. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from accidental spills. |
Toxicological Data Summary:
| Metric | Value | Species |
| Intravenous TDLo | 50 mg/kg | Mouse |
The provided toxicological data indicates a relatively low level of toxicity. The SDS states that this compound has no irritant or sensitizing effects.
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Storage and Stability:
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years |
| Stock Solution | -20°C or -80°C | Up to 1 month at -20°C; up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions:
This compound is soluble in water up to 100 mM.[1][2] To prepare a stock solution, reconstitute the solid compound in sterile water. It is recommended to prepare and use solutions on the same day if possible.[3] If storage is necessary, aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.[4]
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol provides a general framework for utilizing this compound as a P2Y1 receptor antagonist in a human platelet aggregation assay.
Objective: To assess the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
This compound
-
Adenosine diphosphate (ADP)
-
Human platelet-rich plasma (PRP)
-
Light Transmission Aggregometer (LTA)
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Isolate PRP from fresh human blood samples according to standard laboratory procedures.
-
Pre-incubation with this compound:
-
In the aggregometer cuvette, incubate a sample of the PRP with the desired concentration of this compound (a common starting concentration is 10 µM) or vehicle control.[1]
-
Allow for a brief pre-incubation period to ensure the antagonist has bound to the P2Y1 receptors.
-
-
Induction of Platelet Aggregation:
-
Initiate platelet aggregation by adding a submaximal concentration of ADP to the cuvette.
-
The final concentration of ADP will need to be optimized for your specific experimental conditions.
-
-
Data Acquisition:
-
Monitor and record the change in light transmission for a set period using the LTA. An increase in light transmission corresponds to an increase in platelet aggregation.
-
-
Analysis:
-
Compare the aggregation profiles of the this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Experimental Workflow:
Caption: Workflow for an in vitro platelet aggregation assay using this compound.
P2Y1 Receptor Signaling Pathway
This compound is a competitive antagonist of the P2Y1 receptor.[1][3] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand ADP, primarily couples to Gq/11. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Disposal Plan
As this compound is not classified as a hazardous substance, standard disposal procedures for non-hazardous chemical waste should be followed.
-
Unused Solid Material and Empty Containers: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Aqueous Solutions: Small quantities of aqueous solutions containing this compound can typically be disposed of down the drain with copious amounts of water, provided this is in compliance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be disposed of in the appropriate laboratory waste stream as designated by your institution.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
